molecular formula C46H58N4O14S B15296302 Vincristine-d3sulfate

Vincristine-d3sulfate

Cat. No.: B15296302
M. Wt: 926.1 g/mol
InChI Key: AQTQHPDCURKLKT-REHGKODJSA-N
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Description

Vincristine-d3sulfate is a useful research compound. Its molecular formula is C46H58N4O14S and its molecular weight is 926.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H58N4O14S

Molecular Weight

926.1 g/mol

IUPAC Name

methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3;

InChI Key

AQTQHPDCURKLKT-REHGKODJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@]2(C=CCN3[C@@H]2[C@@]4(CC3)[C@H](C1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vincristine-d3 sulfate, a deuterated internal standard crucial for the accurate quantification of the potent anticancer drug Vincristine in biological matrices. This document details the synthetic pathway, purification methods, and analytical characterization of this stable isotope-labeled compound.

Introduction

Vincristine is a vinca alkaloid widely used in chemotherapy for various cancers, including leukemia and lymphoma. Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring is essential. Vincristine-d3 sulfate serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate determination of Vincristine concentrations in patient samples. The incorporation of three deuterium atoms on the N-formyl group provides a stable isotopic label with a distinct mass shift, without significantly altering the physicochemical properties of the molecule.

Synthesis of Vincristine-d3 Sulfate

The synthesis of Vincristine-d3 sulfate is a multi-step process that begins with the readily available vinca alkaloid, Vinblastine. The key steps involve the demethylation of Vinblastine to N-desmethylvinblastine, followed by a deuterated formylation reaction to introduce the stable isotope label, and finally, conversion to the sulfate salt to enhance stability and solubility.

Synthetic Pathway

The overall synthetic scheme for Vincristine-d3 sulfate is presented below.

Synthesis_Pathway Vinblastine Vinblastine N_desmethylvinblastine N-desmethylvinblastine Vinblastine->N_desmethylvinblastine Demethylation Vincristine_d3 Vincristine-d3 (free base) N_desmethylvinblastine->Vincristine_d3 Deuterated Formylation Vincristine_d3_sulfate Vincristine-d3 sulfate Vincristine_d3->Vincristine_d3_sulfate Sulfation Synthesis_Workflow cluster_synthesis Synthesis Start Start with Vinblastine Demethylation Microbiological Demethylation Start->Demethylation Extraction1 Extraction of N-desmethylvinblastine Demethylation->Extraction1 Purification1 Column Chromatography Extraction1->Purification1 Deuterated_Formylation Deuterated Formylation (DCOOH, Ac₂O) Purification1->Deuterated_Formylation Quenching Aqueous Workup Deuterated_Formylation->Quenching Extraction2 Extraction of Vincristine-d3 Quenching->Extraction2 Purification2 Column Chromatography Extraction2->Purification2 Sulfation Conversion to Sulfate Salt Purification2->Sulfation Final_Product Vincristine-d3 Sulfate Sulfation->Final_Product Characterization_Workflow cluster_characterization Characterization Sample Vincristine-d3 Sulfate HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry (HRMS & MS/MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Purity Purity ≥98% HPLC->Purity Molecular_Weight Confirm Molecular Weight ([M+H]⁺ ≈ 828.4) MS->Molecular_Weight Isotopic_Enrichment Confirm Deuterium Incorporation MS->Isotopic_Enrichment Fragmentation Confirm Label Position MS->Fragmentation Structure_Confirmation Confirm Structure and Absence of N-CHO Proton NMR->Structure_Confirmation

Physicochemical Properties of Vincristine-d3 Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Vincristine-d3 sulfate, a deuterated analog of the widely used antineoplastic agent, Vincristine sulfate. Understanding these properties is critical for formulation development, stability studies, and ensuring the therapeutic efficacy and safety of this potent pharmaceutical compound. Due to the limited availability of specific experimental data for the deuterated form, this guide primarily presents data for Vincristine sulfate, which is expected to be a very close surrogate.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Vincristine sulfate. These parameters are fundamental to predicting its behavior in various pharmaceutical and biological systems.

PropertyValueReference
Chemical Formula C₄₆H₅₅D₃N₄O₁₄S[N/A]
Molecular Weight 926.05 g/mol [N/A]
Appearance White to slightly yellow, amorphous or crystalline powder.[1][2][1][2]
Melting Point Approximately 277 °C (531 °F) (decomposes)[1]
pKa 5.0 and 7.4 (in 33% DMF)[3]
Solubility - Water: Freely soluble[4][5]; ≥ 10 mg/mL at 24 °C[1]; 100 mg/mL; 13 mg/mL at 25°C[6] - Methanol: Soluble[4][5] - Ethanol (95%): Slightly soluble[4][5] - DMSO: Soluble; ~5 mg/mL[7]; 100 mg/mL[6] - Dimethylformamide (DMF): Soluble; ~3 mg/mL[7][1][4][5][6][7]
Stability Sensitive to light, heat, and hydrolysis.[2] Optimal pH for stability is 4.0-5.0.[4][5][2][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments, which can be adapted for Vincristine-d3 sulfate.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of Vincristine-d3 sulfate is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point. Given that Vincristine sulfate decomposes, the decomposition temperature is often noted.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of Vincristine-d3 sulfate of known concentration is prepared in a suitable solvent mixture (e.g., 33% aqueous dimethylformamide). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the inflection points of the resulting titration curve.

Solubility Determination

The equilibrium solubility of Vincristine-d3 sulfate in various solvents is determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The container is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved Vincristine-d3 sulfate in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[8][9][10][11]

  • Long-term stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Photostability: Samples are exposed to a light source under controlled conditions to assess the impact of light on stability.

At specified time points, samples are withdrawn and analyzed for degradation products and any changes in physical and chemical properties using a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate key aspects of Vincristine's mechanism of action and a typical experimental workflow.

Vincristine_Mechanism_of_Action cluster_cell Cancer Cell Vincristine Vincristine-d3 Sulfate Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer Vincristine->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Vincristine->Spindle Disrupts Formation Tubulin->Microtubule Polymerization Microtubule->Spindle Formation Metaphase Metaphase Arrest Spindle->Metaphase Chromosome Segregation Apoptosis Apoptosis Metaphase->Apoptosis Leads to

Figure 1: Mechanism of action of Vincristine leading to apoptosis.

Figure 2: General workflow for stability testing of Vincristine-d3 sulfate.

References

The Core Mechanism of Vincristine-d3 Sulfate as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Vincristine-d3 sulfate as an internal standard in the quantitative analysis of the chemotherapeutic agent vincristine. This document is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, validation, and therapeutic drug monitoring (TDM) of vincristine.

Introduction: The Need for Accurate Vincristine Quantification

Vincristine is a vinca alkaloid used in the treatment of various cancers, including leukemia and lymphoma.[1][2][3] Its therapeutic window is narrow, and its pharmacokinetics can vary significantly among patients, leading to a risk of dose-limiting neurotoxicity or suboptimal therapeutic exposures.[4][5][6] Therefore, accurate and precise quantification of vincristine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[4][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of vincristine due to its high sensitivity and selectivity.[8][9][10] However, the complexity of biological matrices such as plasma and serum can introduce significant variability in the analytical process, including ion suppression or enhancement, extraction inconsistencies, and instrument drift.[11] To mitigate these issues, a suitable internal standard is indispensable.

The Role and Mechanism of an Ideal Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects during sample preparation and analysis. By measuring the ratio of the analyte's response to the IS's response, variability can be normalized, leading to more accurate and precise quantification.

Vincristine-d3 Sulfate: A Stable Isotope-Labeled Internal Standard

Vincristine-d3 sulfate is the deuterium-labeled analogue of vincristine sulfate.[12][13][14] It is considered the gold standard internal standard for vincristine quantification for several key reasons:

  • Structural and Physicochemical Similarity: Vincristine-d3 sulfate is chemically identical to vincristine sulfate, with the only difference being the substitution of three hydrogen atoms with deuterium atoms. This minimal structural modification ensures that it has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency as the unlabeled vincristine.

  • Mass Difference: The three deuterium atoms provide a 3 Dalton mass difference between vincristine-d3 sulfate and vincristine sulfate. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both compounds without mutual interference.[15]

  • Minimization of Matrix Effects: Because vincristine-d3 sulfate co-elutes with vincristine and behaves similarly in the ion source, it experiences the same degree of ion suppression or enhancement from the biological matrix.[11] By calculating the peak area ratio of vincristine to vincristine-d3, these matrix effects are effectively canceled out.

The following diagram illustrates the logical relationship of how Vincristine-d3 sulfate acts as an internal standard to ensure accurate quantification.

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Quantification Analyte Vincristine (Analyte) Extraction Extraction Analyte->Extraction IS Vincristine-d3 Sulfate (IS) IS->Extraction a2 Correction for Variability Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction a1 Matrix Effects (Ion Suppression/Enhancement) LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Analyte_Response Analyte Peak Area MS_Detection->Analyte_Response IS_Response IS Peak Area MS_Detection->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Final_Concentration Final Vincristine Concentration Calibration_Curve->Final_Concentration a1->Ionization a2->Ratio

Caption: Logical workflow of internal standard correction.

Experimental Protocols

The following are generalized experimental protocols for the quantification of vincristine in human plasma using Vincristine-d3 sulfate as an internal standard, based on methodologies described in the literature.[8][9][15]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 50 µL aliquot of plasma, add 10 µL of Vincristine-d3 sulfate working solution (e.g., 40 ng/mL in methanol) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 20:80 v/v methanol/0.2% formic acid in water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for sample preparation.

G start Start: 50 µL Plasma Sample add_is Add 10 µL Vincristine-d3 Sulfate (IS) start->add_is vortex1 Vortex add_is->vortex1 add_precip Add 150 µL Acetonitrile vortex1->add_precip vortex2 Vortex for 1 min add_precip->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 transfer_vial Transfer to Autosampler Vial vortex3->transfer_vial end LC-MS/MS Analysis transfer_vial->end

Caption: Sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.3-0.4 mL/min is often used.[9][16]

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for vincristine and vincristine-d3.

    • Vincristine: m/z 825.4 → 765.1[15]

    • Vincristine-d3: m/z 828.2 → 768.2[15]

Quantitative Data Summary

The following tables summarize the quantitative performance data of LC-MS/MS methods for vincristine quantification using Vincristine-d3 sulfate as an internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Reference
VincristineHuman Plasma0.140> 0.99[8]
VincristineMouse Plasma2.5250> 0.99[9]
VincristineHuman Plasma0.5100> 0.99[15]

Table 2: Accuracy and Precision

MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Human Plasma0.1, 1, 10, 30≤ 10.6≤ 10.687.6 - 112.4[8]
Mouse Plasma5, 50, 200< 15< 1591.7 - 107[9]
Human Plasma1, 10, 80< 15< 15Within ±15% of nominal[15]

Table 3: Recovery and Matrix Effect

MatrixConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
Mouse Plasma5, 50, 20088.4 - 107108 - 110[9]
Human Plasma1, 10, 80Not explicitly statedNo significant matrix effect[15]

Conclusion

Vincristine-d3 sulfate serves as an exemplary internal standard for the quantitative bioanalysis of vincristine by LC-MS/MS. Its isotopic labeling provides the ideal characteristics of an internal standard, ensuring co-elution and similar behavior to the analyte during sample processing and analysis. The use of Vincristine-d3 sulfate effectively compensates for variability and matrix effects, leading to highly accurate, precise, and reliable quantification of vincristine in complex biological matrices. This is essential for advancing our understanding of vincristine's pharmacokinetics and for the implementation of therapeutic drug monitoring to optimize patient outcomes.

References

Vincristine-d3 Sulfate: A Technical Guide for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent widely employed in chemotherapy regimens for various cancers, including leukemias, lymphomas, and certain solid tumors.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[1] This interference leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[1]

In the context of in vitro cancer cell line studies, precise quantification of vincristine's intracellular concentration and its impact on cellular processes is paramount for understanding its efficacy, mechanisms of action, and potential resistance pathways. Vincristine-d3 sulfate, a deuterated analog of vincristine sulfate, serves as an indispensable tool in this research. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate and reproducible quantification of vincristine in biological matrices, including cell lysates.[2][3] The stable isotope label ensures that Vincristine-d3 sulfate behaves nearly identically to the unlabeled drug during sample extraction and ionization, yet is distinguishable by its mass, thereby correcting for variations in sample processing and instrument response.[2]

This technical guide provides a comprehensive overview of the application of Vincristine-d3 sulfate in in vitro cancer cell line studies. It includes detailed experimental protocols, quantitative data on vincristine's cytotoxic effects, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Vincristine Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of vincristine in various human cancer cell lines, providing a reference for designing in vitro experiments.

Table 1: Vincristine IC50 Values in Hematological Malignancies

Cell LineCancer TypeIC50 (µM)
SU-DHL-5Diffuse Large B-Cell Lymphoma0.001166
DELUnclassified Lymphoid Neoplasm0.001245
MOLM-13Acute Myeloid Leukemia0.001303
ATN-1Acute Lymphoblastic Leukemia (T-cell)0.001561
P32-ISHBurkitt Lymphoma0.001626
NALM-6B-cell Leukemia0.002201
JVM-2Chronic Lymphocytic Leukemia0.002215
DOHH-2Diffuse Large B-Cell Lymphoma0.002361
BE-13Acute Lymphoblastic Leukemia0.002590
KY821Acute Myeloid Leukemia0.003356
BALL-1B-cell Leukemia0.003500
CTV-1Acute Myeloid Leukemia0.004083
RPMI-6666Hodgkin Lymphoma0.004291

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[4]

Table 2: Vincristine IC50 Values in Solid Tumors

Cell LineCancer TypeIC50 (nM)
SY5YNeuroblastoma1.6
1A9Ovarian Cancer4
MCF-7Breast Cancer5
A549Lung Cancer40

Data compiled from various sources.[5]

Experimental Protocols

Protocol 1: Quantification of Intracellular Vincristine using Vincristine-d3 Sulfate by LC-MS/MS

This protocol outlines the procedure for treating cancer cells with vincristine, extracting the drug from cell lysates, and quantifying its intracellular concentration using Vincristine-d3 sulfate as an internal standard.

1. Cell Culture and Treatment: a. Plate cancer cells at a desired density in multi-well plates and allow them to adhere and proliferate for 24 hours. b. Treat the cells with varying concentrations of vincristine sulfate for the desired time points.

2. Cell Harvesting and Lysis: a. Following treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the final PBS wash completely. c. Add a known volume of ice-cold lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes. d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Sample Preparation for LC-MS/MS:

a. Protein Precipitation: [6] i. To a 100 µL aliquot of cell lysate, add 20 µL of Vincristine-d3 sulfate internal standard solution (concentration to be optimized, e.g., 2.5 µg/L in methanol/water).[7] ii. Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins. iii. Vortex vigorously for 30 seconds. iv. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. v. Carefully transfer the supernatant to a new tube for analysis.

b. Liquid-Liquid Extraction (Alternative to Protein Precipitation): i. To a 100 µL aliquot of cell lysate, add the Vincristine-d3 sulfate internal standard. ii. Add an appropriate organic solvent (e.g., methylene chloride) and vortex.[8] iii. Centrifuge to separate the phases. iv. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. v. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Chromatographic Conditions (Example): [3][9]

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate vincristine from matrix components.
  • Flow Rate: 0.3-0.4 mL/min.
  • Injection Volume: 2-10 µL. b. Mass Spectrometry Conditions (Example): [3][9]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Vincristine: m/z 825.4 → 765.1
  • Vincristine-d3: m/z 828.2 → 768.2 c. Quantification:
  • Generate a standard curve using known concentrations of vincristine sulfate spiked into a blank cell lysate matrix, with a fixed concentration of Vincristine-d3 sulfate.
  • Calculate the ratio of the peak area of vincristine to the peak area of Vincristine-d3 sulfate.
  • Determine the intracellular concentration of vincristine in the experimental samples by interpolating from the standard curve. Normalize the concentration to the protein content of the lysate.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of vincristine on cancer cell lines.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Drug Treatment: a. Prepare serial dilutions of vincristine sulfate in culture medium. b. Replace the medium in the wells with the drug-containing medium and incubate for the desired duration (e.g., 48 or 72 hours).

3. MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization: a. Aspirate the medium containing MTT. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways of Vincristine-Induced Apoptosis

Vincristine's primary mechanism of action is the inhibition of microtubule polymerization, leading to mitotic arrest. This arrest triggers a cascade of signaling events culminating in apoptosis. The intrinsic apoptotic pathway plays a central role, involving the mitochondria and the Bcl-2 family of proteins. Prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, promoting the activation of pro-apoptotic proteins Bax and Bak.[10] This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[10][11] The c-Jun N-terminal kinase (JNK) pathway has also been implicated in mediating vincristine-induced apoptosis through the phosphorylation of Bcl-2.[12] Additionally, the tumor suppressor protein p53 can be stabilized in response to vincristine, contributing to the apoptotic process.[13][14]

Vincristine_Apoptosis_Pathway Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (Metaphase) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation p53_Stabilization p53 Stabilization Mitotic_Arrest->p53_Stabilization Bcl2_Inactivation Bcl-2 Inactivation (Phosphorylation) JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation p53_Stabilization->Bax_Bak_Activation Bcl2_Inactivation->Bax_Bak_Activation Derepression MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Cell_Culture 1. Cancer Cell Culture & Treatment with Vincristine Harvesting 2. Cell Harvesting & Washing Cell_Culture->Harvesting Lysis 3. Cell Lysis Harvesting->Lysis Spiking 4. Spiking with Vincristine-d3 Sulfate (Internal Standard) Lysis->Spiking Extraction 5. Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LCMS 6. LC-MS/MS Analysis Extraction->LCMS Quantification 7. Data Analysis & Quantification LCMS->Quantification

References

Probing Neuroblastoma's Vulnerabilities: A Technical Guide to the Early-Stage Investigation of Vincristine using Vincristine-d3 Sulfate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the early-stage investigation of the widely-used chemotherapeutic agent, Vincristine, in neuroblastoma models. A key focus of this document is the application of Vincristine-d3 sulfate as a critical tool for precise quantification and pharmacokinetic analysis, which is essential for understanding drug disposition and refining treatment strategies. While Vincristine is a cornerstone of neuroblastoma therapy, this guide delves into the preclinical methodologies used to explore its efficacy, mechanisms of action, and potential for combination therapies.

Vincristine, a vinca alkaloid derived from the periwinkle plant, is a potent anti-mitotic agent used in the treatment of various cancers, including neuroblastoma.[1][2] Its deuterated form, Vincristine-d3 sulfate, serves as a stable isotope-labeled internal standard, crucial for accurate quantification in bioanalytical methods like mass spectrometry.[3][4] This allows for precise measurement of Vincristine levels in complex biological matrices during preclinical studies.

Mechanism of Action of Vincristine

Vincristine exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5] By binding to β-tubulin, Vincristine inhibits the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule assembly leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death).[1]

Preclinical Investigation Strategies in Neuroblastoma Models

The preclinical evaluation of Vincristine in neuroblastoma involves a combination of in vitro and in vivo models to assess its anti-tumor activity and to elucidate its molecular mechanisms.

In Vitro Studies

In vitro experiments utilize neuroblastoma cell lines to determine the direct cytotoxic effects of Vincristine. These studies are fundamental for establishing dose-response relationships and for investigating the molecular pathways affected by the drug.

Key Experimental Protocols:

  • Cell Viability Assays (MTT/XTT): To determine the concentration of Vincristine that inhibits cell growth by 50% (IC50), neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, LAN-1) are cultured in the presence of varying concentrations of the drug.[7] Cell viability is typically assessed after 48-72 hours of incubation.

  • Apoptosis Assays (Annexin V/PI Staining): Flow cytometry is used to quantify the induction of apoptosis in neuroblastoma cells following treatment with Vincristine.[8] This method distinguishes between viable, apoptotic, and necrotic cells.

  • Western Blot Analysis: This technique is employed to measure the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) to understand the molecular response to Vincristine.[8]

  • Immunofluorescence Microscopy: To visualize the effects of Vincristine on the microtubule network, cells are stained with antibodies against tubulin. This allows for the direct observation of microtubule disruption and mitotic spindle abnormalities.

In Vivo Studies

In vivo studies in animal models, typically immunodeficient mice bearing neuroblastoma xenografts, are crucial for evaluating the anti-tumor efficacy, pharmacokinetics, and systemic toxicity of Vincristine.[9]

Key Experimental Protocols:

  • Xenograft Models: Human neuroblastoma cells are implanted subcutaneously or orthotopically into immunodeficient mice.[9] Once tumors are established, mice are treated with Vincristine, and tumor growth is monitored over time.

  • Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) of Vincristine, blood, and tissue samples are collected at various time points after drug administration.[10][11] Vincristine-d3 sulfate is used as an internal standard in LC-MS/MS analysis to ensure accurate quantification of the parent drug.[3]

  • Toxicity Studies: The systemic toxicity of Vincristine is assessed by monitoring animal weight, blood counts, and organ function throughout the study.[9]

Quantitative Data Summary

The following tables present a summary of representative quantitative data from preclinical studies of Vincristine in neuroblastoma models.

Cell LineIC50 (nM) after 48hReference
LA-N-133[12]
SK-N-MC15[12]
HeLa1.4[12]
L12104.4[12]
HL-604.1[12]
Table 1: In Vitro Cytotoxicity of Vincristine in Various Cell Lines.
ParameterValueUnitReference
Plasma Clearance146.2ml/min per 1.73 m²[11]
Volume of Distribution (steady state)215.9L per 1.73 m²[11]
Biological Half-life (γ-phase)25.5hours[11]
Table 2: Pharmacokinetic Parameters of Vincristine Sulfate in Children.

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_drug_action Vincristine Action cluster_cellular_effect Cellular Consequences VCR Vincristine Tubulin β-Tubulin VCR->Tubulin Binds to MT Microtubules VCR->MT Inhibits Polymerization Tubulin->MT Polymerization Spindle Mitotic Spindle Disruption MT->Spindle Forms Metaphase Metaphase Arrest Spindle->Metaphase Required for Apoptosis Apoptosis Metaphase->Apoptosis

Caption: Vincristine's mechanism of action leading to apoptosis.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Neuroblastoma Cell Lines treat_vitro Treat with Vincristine (Dose-Response) start_vitro->treat_vitro ic50 IC50 Determination (MTT Assay) treat_vitro->ic50 apoptosis Apoptosis Analysis (Flow Cytometry) treat_vitro->apoptosis western Protein Expression (Western Blot) treat_vitro->western start_vivo Implant Neuroblastoma Cells in Mice treat_vivo Treat with Vincristine start_vivo->treat_vivo tumor_growth Monitor Tumor Growth treat_vivo->tumor_growth pk_study Pharmacokinetic Study (LC-MS/MS with Vincristine-d3 Sulfate) treat_vivo->pk_study

Caption: Preclinical experimental workflow for Vincristine.

Future Directions

While Vincristine remains a vital component of neuroblastoma treatment, research continues to focus on overcoming drug resistance and reducing toxicity.[13] Studies investigating Vincristine in combination with novel targeted agents, such as Smac mimetics, are showing promise in enhancing its anti-tumor activity.[8] The use of advanced drug delivery systems is also being explored to improve the therapeutic index of Vincristine.[9] The precise analytical methods enabled by tools like Vincristine-d3 sulfate will be indispensable in these future investigations.

References

Vincristine-d3 Sulfate and Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between vincristine-d3 sulfate and microtubule dynamics. As a deuterated analog of the potent anti-cancer agent vincristine, vincristine-d3 sulfate is primarily utilized in pharmacokinetic and metabolic studies as a stable isotope-labeled internal standard.[1] Its mechanism of action at the cellular level is considered identical to that of vincristine, focusing on the disruption of microtubule function, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3]

Core Mechanism of Action

Vincristine exerts its cytotoxic effects by binding to tubulin, the heterodimeric protein subunit of microtubules.[4][5] This interaction disrupts the dynamic instability of microtubules, a process characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage).[3] The consequences of this disruption are concentration-dependent:

  • At low, clinically relevant concentrations , vincristine primarily suppresses the dynamic instability of microtubules. It binds to the high-affinity sites at the plus ends of microtubules, inhibiting the addition of new tubulin dimers and effectively "poisoning" the growing end.[2][6][7] This leads to a stabilization of the mitotic spindle, arresting cells in metaphase and ultimately triggering apoptosis (programmed cell death).[2][3][4]

  • At higher concentrations , vincristine can induce the depolymerization of microtubules.[6][8] This widespread disruption of the microtubule network has profound effects on cellular structure and function.

Vincristine binds specifically to the β-tubulin subunit, at a site distinct from other microtubule-targeting agents like taxanes and colchicine.[5][7][9][10] This binding leads to conformational changes in the tubulin dimer, which in turn disrupts the lateral interactions between protofilaments within the microtubule, contributing to their destabilization.[7]

Quantitative Analysis of Vincristine's Interaction with Tubulin

The following table summarizes key quantitative data regarding the interaction of vincristine with tubulin and its effects on microtubule-dependent processes. It is important to note that these values are for vincristine, as specific quantitative studies on the microtubule dynamics of vincristine-d3 sulfate are not prevalent in the literature due to its primary use as an analytical standard. The substitution of hydrogen with deuterium is not expected to significantly alter these binding affinities and inhibitory concentrations at the molecular level.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 85 nMMicrotubules[1][8][11][12]
IC50 (Tubulin Polymerization Inhibition) 32 µM (for Vinblastine)In vitro[8]
IC50 (Cell Proliferation Inhibition) 0.1 µMSH-SY5Y cells[8]
Effect on Microtubule Growth Rate DecreasedNon-small cell lung cancer cells[9]
Effect on Microtubule Shortening Rate DecreasedNon-small cell lung cancer cells[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between compounds like vincristine-d3 sulfate and microtubule dynamics. Below are protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, often monitored by an increase in turbidity or fluorescence.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Vincristine-d3 sulfate (or vincristine) stock solution

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Pre-warm the 96-well plate to 37°C.

  • Prepare the polymerization buffer containing GTP and glycerol.

  • Add the test compound (vincristine-d3 sulfate) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Add the purified tubulin to the wells to initiate the polymerization reaction.

  • Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at 37°C every minute for at least 60 minutes.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[13][14][15]

Microtubule Pelleting Assay

This assay quantifies the amount of polymerized (pellet) versus soluble (supernatant) tubulin in cells after treatment with a compound.

Materials:

  • Cultured cells

  • Vincristine-d3 sulfate (or vincristine)

  • Microtubule-stabilizing buffer

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-α-tubulin antibody

Procedure:

  • Treat cultured cells with the desired concentrations of vincristine-d3 sulfate for a specified time.

  • Lyse the cells in a microtubule-stabilizing buffer.

  • Centrifuge the cell lysate at high speed to separate the polymerized microtubules (pellet) from the soluble tubulin (supernatant).

  • Carefully collect the supernatant. Resuspend the pellet in a suitable buffer.

  • Analyze equal amounts of protein from the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-α-tubulin antibody.

  • Quantify the band intensities to determine the percentage of tubulin in the polymerized and soluble fractions.[16]

Live-Cell Imaging of Microtubule Dynamics

This technique allows for the direct visualization and quantification of the effects of a compound on microtubule dynamics in living cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on glass-bottom dishes

  • A vector expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a live-cell microtubule stain.[3][17]

  • Vincristine-d3 sulfate (or vincristine)

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

  • Transfect or transduce the cells with the fluorescently tagged tubulin construct and allow for expression. Alternatively, stain the cells with a live-cell microtubule dye.

  • Place the imaging dish on the microscope stage and allow the cells to equilibrate.

  • Acquire time-lapse images of the microtubule network in untreated cells to establish baseline dynamics.

  • Add vincristine-d3 sulfate to the culture medium at the desired concentration.

  • Continue acquiring time-lapse images to observe the real-time effects of the compound on microtubule structure and dynamics.

  • Analyze the images to quantify parameters such as microtubule growth and shortening rates, catastrophe and rescue frequencies, and overall microtubule polymer mass.[3][17][18]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways affected by vincristine-induced microtubule disruption.

experimental_workflow_tubulin_polymerization cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Polymerization Buffer (PIPES, MgCl2, EGTA, GTP, Glycerol) D Add Buffer and Compounds to wells A->D B Pre-warm 96-well plate to 37°C B->D C Prepare Compound Dilutions (Vincristine-d3 Sulfate, Controls) C->D E Add Purified Tubulin to initiate polymerization D->E F Monitor Absorbance (340 nm) or Fluorescence over time at 37°C E->F G Plot Polymerization Curves (Absorbance vs. Time) F->G H Determine Rate and Extent of Polymerization G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

microtubule_pelleting_assay_workflow A Treat Cultured Cells with Vincristine-d3 Sulfate B Lyse Cells in Microtubule-Stabilizing Buffer A->B C Centrifuge Lysate at High Speed B->C D Separate Supernatant (Soluble Tubulin) and Pellet (Polymerized Tubulin) C->D E Analyze Fractions by SDS-PAGE and Western Blot D->E F Probe with Anti-α-tubulin Antibody E->F G Quantify Band Intensities to Determine % Polymerized vs. % Soluble Tubulin F->G

Caption: Workflow for the microtubule pelleting assay.

Signaling Pathways Modulated by Vincristine

The disruption of microtubule dynamics by vincristine triggers a cascade of cellular stress responses, activating several signaling pathways that can ultimately lead to apoptosis or, in some contexts, contribute to side effects like peripheral neuropathy.

vincristine_signaling_pathways cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway cluster_inflammasome NLRP3 Inflammasome Pathway cluster_wnt Wnt/β-catenin Pathway VCR Vincristine MT Microtubule Disruption VCR->MT NLRP3 NLRP3 Inflammasome Activation (in macrophages) VCR->NLRP3 Wnt Wnt/β-catenin Activation VCR->Wnt MitoticArrest Mitotic Arrest MT->MitoticArrest JNK JNK Activation MT->JNK NFkB NF-κB Activation MT->NFkB Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Bcl2->Apoptosis NFkB->Apoptosis IL1b IL-1β Release NLRP3->IL1b Neuropathy Peripheral Neuropathy IL1b->Neuropathy Inflammation Inflammatory Cytokine Release Wnt->Inflammation MAPK MAPK/ERK Activation Inflammation->MAPK MAPK->Neuropathy

Caption: Signaling pathways activated by vincristine-induced microtubule disruption.

JNK Pathway: The stress induced by microtubule disruption leads to the activation of the c-Jun N-terminal kinase (JNK) pathway.[8] Activated JNK can phosphorylate proteins in the Bcl-2 family, modulating their activity to promote apoptosis.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) signaling can also be activated in response to microtubule disruption, contributing to the apoptotic response in certain cellular contexts.[19]

NLRP3 Inflammasome Pathway: In immune cells such as macrophages, vincristine can act as a trigger for the activation of the NLRP3 inflammasome.[20][21] This leads to the release of the pro-inflammatory cytokine IL-1β, a process implicated in the development of vincristine-induced peripheral neuropathy.[20][21]

Wnt/β-catenin Pathway: Studies have shown that vincristine can activate the Wnt/β-catenin signaling pathway, which contributes to neuropathic pain by promoting the activation of astrocytes and microglia and the release of inflammatory cytokines.[22]

Conclusion

Vincristine-d3 sulfate, as a deuterated analog of vincristine, serves as an invaluable tool in pharmaceutical research. Its fundamental interaction with microtubule dynamics mirrors that of vincristine, involving the suppression of dynamic instability at low concentrations and depolymerization at higher concentrations through its binding to β-tubulin. This disruption of a critical cellular process triggers multiple signaling pathways, leading to the desired therapeutic effect of mitotic arrest and apoptosis in cancer cells, but also contributing to dose-limiting side effects such as peripheral neuropathy. A thorough understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimization of microtubule-targeting agents in oncology.

References

Foundational Research on Vincristine-d3 Sulfate: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational research concerning the stability and solubility of Vincristine-d3 sulfate. Given the limited availability of specific data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Vincristine sulfate, as a close analogue for stability and degradation pathways. Vincristine-d3 sulfate is a deuterated form of Vincristine sulfate, an antineoplastic vinca alkaloid used in chemotherapy.[1][2] The deuterium labeling is intended to alter the pharmacokinetic and metabolic profile of the drug and is often used as an internal standard for quantitative analysis.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Vincristine-d3 sulfate and Vincristine sulfate.

Table 1: Solubility Profile
CompoundSolventSolubilitySource
Vincristine-d3 sulfate MethanolSoluble[3]
Vincristine-d3 AcetonitrileSoluble[2]
DMSOSoluble[2]
MethanolSoluble[2]
Vincristine sulfate Water50 mg/mL[4]
Water100 mg/mL
WaterFreely Soluble[5][6]
Methanol20 mg/mL[4]
MethanolSoluble[5][6]
PBS (pH 7.2)~2 mg/mL[4][7]
DMSO~5 mg/mL[7]
Dimethylformamide~3 mg/mL[7]
95% EthanolSlightly Soluble[5][6]
ChloroformSlightly Soluble[4]
Table 2: Stability Data
CompoundConditionObservationSource
Vincristine-d3 Storage at -20°CStable for ≥ 4 years[2]
Vincristine-d3 sulfate Storage at -20°C (Hygroscopic, Under Inert Atmosphere)Recommended storage condition[3]
Vincristine sulfate Storage at -20°CStable for ≥ 4 years[7]
Diluted in 0.9% NaCl (0.0015 to 0.08 mg/mL) at 25°CStable for 24 hours (protected from light) or 8 hours (normal light)[5]
Concentrate and diluted in 0.9% NaCl in glass and PE containers at 2-8°C and 15-25°CRemained within 99.18-102.76% of the initial concentration for at least 31 days[8]
Incubated at 37°C for 72h in glycine buffer (pH 7.4 or 8.8) with 1% BSADegradation into several products observed[9]
Aqueous solutionsNot recommended to store for more than one day[7]

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are generalized protocols based on standard pharmaceutical practices and available literature.

Protocol 2.1: HPLC-Based Stability Testing

This protocol describes a method to assess the chemical stability of Vincristine-d3 sulfate under various stress conditions.

Objective: To determine the degradation kinetics and identify degradation products of Vincristine-d3 sulfate.

Materials:

  • Vincristine-d3 sulfate

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Buffers (e.g., phosphate, glycine) at various pH values (e.g., 4.5, 7.4, 8.8)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column

  • Environmental chamber/oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Vincristine-d3 sulfate in a suitable solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • pH: Dilute the stock solution in buffers of varying pH (e.g., 4.5, 7.4, 8.8) and incubate at a set temperature (e.g., 37°C).[9]

    • Temperature: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Light: Expose the solution to controlled UV and visible light in a photostability chamber.

    • Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly).

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A common method involves a reversed-phase C18 column with a mobile phase of methanol and a buffer (e.g., 10 mM KH₂PO₄, pH 4.5).[9]

    • The flow rate is typically set around 1.2 mL/min.[9]

    • Detection can be performed using a UV detector at a wavelength of approximately 296 nm.[9]

  • Data Analysis:

    • Quantify the remaining percentage of intact Vincristine-d3 sulfate at each time point.

    • Identify and quantify any degradation products by comparing retention times with standards or using mass spectrometry for structural elucidation.[9]

Protocol 2.2: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the solubility of Vincristine-d3 sulfate in various solvents.

Objective: To determine the saturation concentration of Vincristine-d3 sulfate in different solvents.

Materials:

  • Vincristine-d3 sulfate

  • A range of solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, Acetonitrile)

  • Scintillation vials or sealed tubes

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Sample Preparation: Add an excess amount of solid Vincristine-d3 sulfate to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of Vincristine-d3 sulfate in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in each solvent.

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability and analysis of Vincristine-d3 sulfate.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) pH pH Variation (4.5, 7.4, 8.8) stock->pH temp Temperature (4°C, 25°C, 40°C, 60°C) stock->temp light Photostability (UV/Vis Light) stock->light oxid Oxidation (H₂O₂) stock->oxid sampling Sample at Time Points (0, 24, 48, 72h...) pH->sampling temp->sampling light->sampling oxid->sampling hplc HPLC Analysis (C18 Column, UV/MS Detection) sampling->hplc data Data Analysis (Quantify Parent & Degradants) hplc->data Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_quant Quantification prep_sample Add Excess Solid to Known Volume of Solvent agitate Agitate at Constant Temp (e.g., 24-48 hours) prep_sample->agitate centrifuge Centrifuge to Separate Solid and Supernatant agitate->centrifuge withdraw Withdraw Aliquot of Clear Supernatant centrifuge->withdraw dilute Dilute Sample withdraw->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate Vincristine_Degradation_Pathway cluster_degradation Degradation Products Vincristine Vincristine Deacetyl 4-deacetylvincristine Vincristine->Deacetyl Deacetylation Isomer_Vincristine Isomer of Vincristine Vincristine->Isomer_Vincristine Isomerization Deoxy 4-deacetyl-3-deoxyvincristine Vincristine->Deoxy Deacetylation & Deoxygenation NFormyl N-formylleurosine Vincristine->NFormyl Rearrangement Isomer_Deacetyl Isomer of 4-deacetylvincristine Deacetyl->Isomer_Deacetyl Isomerization

References

Metabolic Fate of Vincristine-d3 Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Vincristine-d3 sulfate, a deuterated analog of the widely used chemotherapeutic agent, vincristine. While specific metabolic studies on the deuterated form are not extensively available in public literature, its primary application as an internal standard in pharmacokinetic studies suggests that its metabolic pathways are largely identical to those of vincristine.[1][2] This guide synthesizes the current understanding of vincristine metabolism and presents it in the context of Vincristine-d3 sulfate.

Introduction to Vincristine and its Deuterated Analog

Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a potent antineoplastic agent used in the treatment of various cancers, including leukemia and lymphoma.[3][4] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][5] Vincristine-d3 sulfate is a stable isotope-labeled version of vincristine sulfate, where three hydrogen atoms have been replaced with deuterium.[2] This modification makes it an ideal internal standard for quantitative analysis of vincristine in biological matrices by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its mass.[1][6]

Metabolic Pathways of Vincristine

The metabolism of vincristine is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system.[3][4] The CYP3A subfamily, particularly CYP3A4 and the polymorphically expressed CYP3A5, plays a crucial role in its biotransformation.[7][8][9]

Primary Metabolism: Role of CYP3A4 and CYP3A5

In vitro studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that vincristine is a substrate for both CYP3A4 and CYP3A5.[8][9] However, CYP3A5 has been shown to metabolize vincristine to its major metabolite, M1, with a significantly higher intrinsic clearance than CYP3A4.[8][9] The formation of M1, a secondary amine, is the principal metabolic pathway.[8] The genetic polymorphism of CYP3A5 may contribute to interindividual variability in vincristine clearance, efficacy, and toxicity.[8][9] Individuals expressing higher levels of CYP3A5 are predicted to have a higher hepatic clearance of vincristine.[9]

The metabolic pathway can be visualized as follows:

Vincristine Metabolism Figure 1: Primary Metabolic Pathway of Vincristine Vincristine_d3 Vincristine-d3 Sulfate M1_Metabolite M1 Metabolite Vincristine_d3->M1_Metabolite CYP3A4 / CYP3A5 (Liver Microsomes) Excretion Biliary and Fecal Excretion Vincristine_d3->Excretion Unchanged Drug M1_Metabolite->Excretion

Caption: Figure 1: Primary Metabolic Pathway of Vincristine.

Excretion

Vincristine and its metabolites are primarily eliminated through the biliary and fecal routes.[4][10] Studies in humans have shown that a significant portion of the administered dose is recovered in the feces.[10] Urinary excretion accounts for a smaller fraction of elimination.[10][11] The extensive biliary excretion suggests the involvement of active transport mechanisms.

Quantitative Analysis and Pharmacokinetics

The quantification of vincristine and its metabolites in biological fluids is essential for pharmacokinetic studies. Vincristine-d3 sulfate serves as a crucial internal standard in these assays.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the simultaneous quantification of vincristine and its metabolites.[6][12][13]

Experimental Protocol: Quantification of Vincristine and M1 in Human Plasma

This protocol is a synthesized example based on published methods.[6][12]

  • Sample Preparation:

    • To a plasma sample, add an internal standard solution (Vincristine-d3 sulfate).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Utilize a C18 reversed-phase column.[6][12]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[6][12]

    • Monitoring: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for vincristine, M1, and the internal standard (Vincristine-d3).[6]

An example workflow for this analytical process is depicted below:

Analytical Workflow Figure 2: Analytical Workflow for Vincristine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Vincristine-d3 (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: Figure 2: Analytical Workflow for Vincristine Quantification.

Pharmacokinetic Parameters

Pharmacokinetic studies of vincristine in humans have revealed a multi-compartmental disposition.[10][14][15] The clearance of radioactivity from the blood is typically triphasic.[10]

Table 1: Summary of Vincristine Pharmacokinetic Parameters in Humans

ParameterValueReference
Blood Clearance Half-Lives
t½ (alpha)0.85 - 2.6 min[10][11]
t½ (beta)7.4 - 41 min[10][11]
t½ (gamma)164 - 1531 min (2.7 - 25.5 hr)[10][11]
Volume of Distribution (Vdss) 167.6 - 215.9 L/1.73 m²[11][14]
Plasma Clearance 141.9 - 146.2 mL/min/1.73 m²[11][14]
Primary Route of Excretion Fecal[10]
Urinary Excretion (72 hr) ~12% of administered dose[10]
Fecal Excretion (72 hr) ~69% of administered dose[10]

Note: These parameters are for vincristine and are expected to be comparable for Vincristine-d3 sulfate when used as a tracer.

Conclusion

The metabolic fate of Vincristine-d3 sulfate is understood to mirror that of vincristine, with primary metabolism occurring in the liver via CYP3A4 and CYP3A5 to form the M1 metabolite. The deuterated form serves as an indispensable tool for the accurate quantification of vincristine in complex biological matrices, enabling detailed pharmacokinetic and metabolic studies. Further research specifically investigating the metabolism of Vincristine-d3 sulfate would be beneficial to confirm the assumed identical metabolic pathways and to explore any potential kinetic isotope effects, although these are generally not significant with deuterium labeling at non-metabolic sites.

References

Methodological & Application

Application Note: Therapeutic Drug Monitoring of Vincristine Using Vincristine-d3 Sulfate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Vincristine is a vinca alkaloid chemotherapeutic agent widely used in the treatment of various cancers, including leukemia and lymphoma.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is a critical tool to optimize dosing, enhance efficacy, and minimize the risk of severe neurotoxicity.[2][3] This application note provides a detailed protocol for the quantification of vincristine in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Vincristine-d3 sulfate as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the preferred method for quantitative bioanalysis using LC-MS/MS as it corrects for variability during sample processing and instrumental analysis, ensuring high accuracy and precision.

Principle

This method involves the extraction of vincristine and the internal standard, Vincristine-d3 sulfate, from plasma via protein precipitation. The prepared samples are then analyzed by LC-MS/MS. The concentration of vincristine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of vincristine.

Table 1: LC-MS/MS Method Performance for Vincristine Quantification

ParameterMethod 1Method 2Method 3
Linear Range 0.5 - 100 ng/mL[4]2.5 - 250 ng/mL[1]0.1 - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]2.5 ng/mL[1]0.1 ng/mL[5]
Intra-day Precision (% CV) < 15%< 15%[1]1.2% - 6.8%[5]
Inter-day Precision (% CV) < 15%< 15%[1]1.2% - 6.8%[5]
Intra-day Accuracy (%) 97.4% at LLOQ[4]91.7% - 107%[1]93.9% - 100.01%[5]
Inter-day Accuracy (%) Within acceptable criteria91.7% - 107%[1]93.9% - 106.1%[5]
Extraction Recovery (%) Within acceptable criteria88.4% - 107%[1]90% - 95%[5]

Table 2: Mass Spectrometry Parameters for Vincristine and Vincristine-d3 Sulfate

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vincristine 825.4[4]765.1[4]
Vincristine-d3 Sulfate (IS) 828.2[4]768.2[4]

Experimental Protocols

Materials and Reagents
  • Vincristine sulfate (Reference Standard)

  • Vincristine-d3 sulfate (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine sulfate in methanol.

  • Vincristine-d3 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine-d3 sulfate in methanol.

  • Vincristine Working Solutions: Serially dilute the vincristine stock solution with methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Vincristine-d3 sulfate stock solution with methanol.[1]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add a specified volume of the internal standard working solution.

  • Add an appropriate volume of cold acetonitrile (e.g., 150 µL) to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 2 µL[1]

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linearly increase to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibrate at 10% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Vincristine: 825.4 → 765.1[4]

    • Vincristine-d3: 828.2 → 768.2[4]

Data Analysis

Quantify the concentration of vincristine in the plasma samples by calculating the peak area ratio of vincristine to the internal standard (Vincristine-d3 sulfate). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of vincristine in the unknown samples by interpolation from the calibration curve.

Visualizations

Vincristine Signaling Pathway

Vincristine_Signaling_Pathway cluster_cell Cancer Cell Vincristine Vincristine Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Microtubule Microtubule Polymerization Vincristine->Microtubule Inhibits Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms MetaphaseArrest Metaphase Arrest Apoptosis Apoptosis MetaphaseArrest->Apoptosis Leads to

Caption: Mechanism of action of Vincristine leading to apoptosis.

Experimental Workflow for Vincristine TDM

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PatientSample Patient Plasma Sample (e.g., 50 µL) AddIS Add Internal Standard (Vincristine-d3 sulfate) PatientSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS LC-MS/MS Analysis (MRM Mode) SupernatantTransfer->LCMS PeakIntegration Peak Integration & Ratio Calculation (Analyte/IS) LCMS->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for therapeutic drug monitoring of Vincristine.

References

Application Note: Quantification of Vincristine in Pediatric Plasma using LC-MS/MS with Vincristine-d3 Sulfate Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and rapid quantification of vincristine in pediatric patient plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a simple protein precipitation step for sample preparation and utilizes vincristine-d3 sulfate as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a pediatric setting, where sample volumes are often limited.

Introduction

Vincristine is a vinca alkaloid widely used in chemotherapy regimens for various pediatric cancers, including acute lymphoblastic leukemia and lymphomas.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of vincristine is crucial for optimizing dosing, minimizing neurotoxicity, and enhancing therapeutic efficacy.[1][3] This protocol details a robust LC-MS/MS method for the determination of vincristine concentrations in small volumes of pediatric plasma.[1] The use of vincristine-d3 sulfate as an internal standard minimizes the impact of matrix effects and variations in sample processing.[1][4][5]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Pediatric Plasma Sample (50 µL) add_is Add Vincristine-d3 Sulfate (IS) plasma->add_is add_precipitation Add Acetonitrile/Methanol add_is->add_precipitation vortex Vortex add_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Vincristine Concentration quantification->reporting

Caption: Experimental workflow for the quantification of vincristine in pediatric plasma.

Materials and Reagents

  • Vincristine sulfate (Reference Standard)

  • Vincristine-d3 sulfate (Internal Standard)[4][5]

  • LC-MS grade methanol[4]

  • LC-MS grade acetonitrile[1][4]

  • LC-MS grade formic acid[4]

  • Ultrapure water

  • Drug-free human plasma

Equipment

  • Vanquish UHPLC system or equivalent[4]

  • Quantiva triple quadrupole mass spectrometer or equivalent[4]

  • Microcentrifuge

  • Autosampler vials

Protocol

Preparation of Stock and Working Solutions
  • Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine sulfate in methanol.

  • Vincristine-d3 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine-d3 sulfate in methanol.

  • Vincristine Working Solutions: Prepare a series of working solutions by serially diluting the vincristine stock solution with methanol to create calibration standards.[4]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the vincristine-d3 sulfate stock solution with methanol.[4]

Sample Preparation
  • Thaw frozen pediatric plasma samples at room temperature.[4]

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard working solution.[1]

  • Add 150 µL of cold acetonitrile or methanol to precipitate proteins.[1][4]

  • Vortex the mixture for 30 seconds.[4]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnKinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1]
Mobile Phase A0.1% Formic acid in water[6]
Mobile Phase B0.1% Formic acid in acetonitrile[6]
Flow Rate0.3 - 0.4 mL/min[1][4]
Injection Volume2 - 10 µL[4][6]
Column Temperature40°C
Gradient ProgramA rapid gradient from low to high organic phase is typical.[4][6]

Mass Spectrometry:

ParameterValue
Ionization ModeHeated Electrospray Ionization (HESI), Positive[4]
Detection ModeMultiple Reaction Monitoring (MRM)[6]
MRM Transition Vincristinem/z 825.4 → 765.1[1]
MRM Transition Vincristine-d3m/z 828.2 → 768.2[1]
Collision GasArgon[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described method.

ParameterTypical Value
Linearity (r²)> 0.99[1][4]
Lower Limit of Quantification (LLOQ)0.5 - 2.5 ng/mL[1][4]
Intra-day Precision (%RSD)< 15%[7]
Inter-day Precision (%RSD)< 15%[7]
AccuracyWithin ±15% of the nominal value[4]
Extraction Recovery88.4 - 107%[4]

Vincristine Mechanism of Action

G Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule Microtubule Polymerization Vincristine->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Disruption leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis Induces

Caption: Simplified signaling pathway of vincristine's mechanism of action.

Vincristine exerts its cytotoxic effects by binding to tubulin dimers, which inhibits the polymerization of microtubules.[8] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.[8] Consequently, cancer cells are arrested in the metaphase stage of mitosis, which ultimately triggers apoptosis (programmed cell death).

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of vincristine in pediatric plasma samples. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical research setting. This protocol can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring, contributing to the optimization of vincristine therapy in pediatric oncology.

References

Application of Vincristine-d3 Sulfate in Pharmacokinetic Studies of Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a prominent member of the vinca alkaloid family, is a cornerstone chemotherapeutic agent used in the treatment of various malignancies, including leukemias and lymphomas.[1][2] Its clinical utility, however, is often limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to unpredictable toxicity, most notably peripheral neuropathy.[3][4] To optimize dosing regimens and minimize adverse effects, robust and accurate methods for quantifying vincristine concentrations in biological matrices are essential. This is where the stable isotope-labeled internal standard, Vincristine-d3 sulfate, plays a pivotal role.

Vincristine-d3 sulfate is the deuterium-labeled analogue of vincristine sulfate.[5] In pharmacokinetic studies, it serves as an ideal internal standard for quantification by mass spectrometry.[5][6] Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise and accurate quantification. The use of a stable isotope-labeled internal standard like Vincristine-d3 is the gold standard in bioanalytical method development, as it effectively corrects for matrix effects and variations in instrument response.

These application notes provide a comprehensive overview of the use of Vincristine-d3 sulfate in the pharmacokinetic analysis of vincristine, complete with detailed experimental protocols and data presentation.

Core Applications

  • Internal Standard for LC-MS/MS Bioanalysis: Vincristine-d3 sulfate is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify vincristine in biological samples such as plasma and serum.[3][7]

  • Pharmacokinetic Studies: It is instrumental in preclinical (e.g., in mice) and clinical pharmacokinetic studies to accurately determine key parameters like clearance, volume of distribution, and half-life of vincristine.[3][8]

  • Therapeutic Drug Monitoring (TDM): The precise quantification enabled by Vincristine-d3 sulfate is crucial for TDM in patients receiving vincristine, allowing for dose adjustments to improve efficacy and reduce toxicity.[7]

  • Drug-Drug Interaction Studies: It facilitates the investigation of potential drug-drug interactions, particularly with inhibitors or inducers of cytochrome P450 enzymes (like CYP3A4/5) that are involved in vincristine metabolism.[2][9]

Experimental Protocols

Protocol 1: Quantification of Vincristine in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of vincristine in pediatric cancer patients.[7]

1. Materials and Reagents:

  • Vincristine sulfate (analytical standard)

  • Vincristine-d3 sulfate (internal standard)[5]

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Vincristine Stock Solution (1 mg/mL): Dissolve vincristine sulfate in methanol.

  • Vincristine-d3 Stock Solution (1 mg/mL): Dissolve Vincristine-d3 sulfate in methanol.

  • Working Solutions: Prepare serial dilutions of the vincristine stock solution in methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.5 to 100 ng/mL.[7]

  • Internal Standard Working Solution: Dilute the Vincristine-d3 stock solution with acetonitrile to a fixed concentration (e.g., 10 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (Vincristine-d3 in acetonitrile).

  • Vortex mix the sample for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Kinetex C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.[7]

    • Gradient Elution: A suitable gradient to separate vincristine from endogenous plasma components.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vincristine: m/z 825.4 → 765.1[7]

      • Vincristine-d3: m/z 828.2 → 768.2[7]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of vincristine to Vincristine-d3 against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.

  • Determine the concentration of vincristine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Vincristine Quantification
ParameterMethod 1 (Human Plasma)[7]Method 2 (Mouse Plasma)[3]
Internal Standard Vincristine-d3Vincristine-d3
Sample Volume 50 µL5 µL
Extraction Method Protein Precipitation (Acetonitrile)Protein Precipitation (Methanol)
LC Column Kinetex C18 (2.1 x 50 mm, 1.7 µm)Accucore aQ
Flow Rate 0.3 mL/min0.4 mL/min
Run Time 4 min2.2 min
Ionization Mode ESI (+)ESI (+)
MRM Transition (VCR) 825.4 → 765.1825.438 → 765.354
MRM Transition (VCR-d3) 828.2 → 768.2828.488 → 768.275
Table 2: Method Validation Summary for Vincristine Quantification
ParameterMethod 1 (Human Plasma)[7]Method 2 (Mouse Plasma)[3][4]
Linear Range 0.5 - 100 ng/mL2.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification 0.5 ng/mL2.5 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%) Within ±15%91.7 - 107%
Extraction Recovery (%) Not specified88.4 - 107%
Matrix Effect (%) No matrix effect observed108 - 110%

Visualizations

Pharmacokinetic_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Biological Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage AddIS Addition of Vincristine-d3 IS SampleStorage->AddIS SamplePrep Sample Preparation (Protein Precipitation) LCMS LC-MS/MS Analysis SamplePrep->LCMS AddIS->SamplePrep DataAcq Data Acquisition (Peak Area Ratios) LCMS->DataAcq CalCurve Calibration Curve Generation DataAcq->CalCurve ConcCalc Concentration Calculation CalCurve->ConcCalc PKAnalysis Pharmacokinetic Analysis ConcCalc->PKAnalysis

Caption: Workflow for a typical pharmacokinetic study of vincristine.

Vincristine_Metabolism cluster_liver Hepatocyte VCR Vincristine Excretion Biliary Excretion VCR->Excretion CYP3A CYP3A4/5 Enzymes VCR->CYP3A Metabolism Metabolites Metabolites Metabolites->Excretion CYP3A->Metabolites

Caption: Simplified metabolic pathway of vincristine in the liver.

Discussion

The use of Vincristine-d3 sulfate as an internal standard has significantly advanced the field of vinca alkaloid pharmacokinetics. The high sensitivity and specificity of LC-MS/MS methods employing this stable isotope-labeled standard allow for the use of very small sample volumes, which is particularly advantageous in pediatric and small animal studies.[3][7] The data presented in Tables 1 and 2 highlight the robustness and reliability of these methods, demonstrating excellent linearity, precision, and accuracy across different laboratories and biological matrices.

Accurate pharmacokinetic data is a critical component of personalized medicine. For a drug like vincristine with a narrow therapeutic window, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount. The metabolism of vincristine is primarily mediated by the cytochrome P450 3A subfamily (CYP3A) in the liver.[1][10] Genetic polymorphisms in CYP3A5 and co-administration of drugs that inhibit or induce CYP3A4 can significantly alter vincristine clearance, leading to increased risk of toxicity.[9] Pharmacokinetic studies utilizing Vincristine-d3 are essential for elucidating the clinical impact of these factors.

References

Application Note: Vincristine-d3 Sulfate for Metabolite Identification of Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the use of Vincristine-d3 sulfate for the identification and quantification of Vincristine metabolites. Vincristine, a critical chemotherapeutic agent, undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, leading to various metabolites. The use of stable isotope-labeled Vincristine-d3 sulfate offers a robust analytical strategy to accurately identify and quantify these metabolites, aiding in drug metabolism and pharmacokinetic studies. This document details experimental protocols for in vitro metabolism, and LC-MS/MS analysis, and presents quantitative data from various analytical methods. Furthermore, it illustrates the key signaling pathways affected by Vincristine.

Introduction

Vincristine is a vinca alkaloid widely used in the treatment of various cancers, including leukemia and lymphoma.[1] Its therapeutic efficacy and toxicity are influenced by its metabolic fate in the body. The primary route of Vincristine metabolism is through the cytochrome P450 (CYP) system, particularly CYP3A4 and CYP3A5, which produce the main metabolite, M1.[2][3] Understanding the metabolic profile of Vincristine is crucial for optimizing dosing regimens and minimizing adverse drug reactions.

Stable isotope labeling is a powerful technique in metabolomics for metabolite identification and quantification.[4] Vincristine-d3 sulfate, a deuterated analog of Vincristine, serves as an invaluable tool in these studies. When used as an internal standard, it allows for precise quantification by correcting for matrix effects and variations in instrument response.[5] More importantly, in metabolite identification studies, the known mass shift of +3 Da in Vincristine-d3 allows for the confident identification of drug-related metabolites from complex biological matrices by tracking the isotopic signature.

Quantitative Data Presentation

The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of Vincristine and its primary metabolite, M1.

Table 1: LC-MS/MS Method Parameters for Vincristine and M1 Analysis

ParameterMethod 1[6]Method 2[7]Method 3[5]
Instrumentation HPLC-ESI-MS/MSUPLC-MS/MSUHPLC-MS/MS
Column Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm)Inertsil ODS-3 C18 (3.0 x 150 mm, 5 µm)Accucore aQ (2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.2% Formic acid in Water0.2% Formic acid in Water/Methanol (80:20)0.1% Formic acid in Water
Mobile Phase B Acetonitrile/Methanol0.2% Formic acid in Water/Methanol (20:80)0.1% Formic acid in Acetonitrile
Flow Rate Gradient0.4 mL/min0.4 mL/min
Run Time 20 min5 min2.2 min
Ionization Mode Positive ESIPositive ESIPositive HESI
Internal Standard VinblastineVinorelbineVincristine-d3

Table 2: Quantitative Performance Data for Vincristine and M1

ParameterVincristine (Method 1)[6]M1 (Method 1)[6]Vincristine (Method 2)[7]M1 (Method 2)[7]Vincristine (Method 3)[5]
Linear Range 12 - 5000 pg/mL12 - 5000 pg/mL0.6 - 100 ng/mL0.4 - 100 ng/mL2.5 - 250 ng/mL
LLOQ 12 pg/mL12 pg/mL0.6 ng/mL0.4 ng/mL2.5 ng/mL
Intra-day Precision (%) < 9.6< 9.63.60 - 8.591.05 - 10.11< 15
Inter-day Precision (%) < 10.9< 10.96.63 - 8.495.78 - 8.91< 15
Intra-day Accuracy (%) 106.8 ± 9.6106.8 ± 9.693.35 - 110.1793.10 - 117.1791.7 - 107
Inter-day Accuracy (%) 90.9 ± 10.990.9 ± 10.995.88 - 108.5499.66 - 111.2191.7 - 107
Extraction Recovery (%) Not SpecifiedNot Specified35.3 - 39.410.4 - 13.488.4 - 107

Experimental Protocols

In Vitro Metabolism of Vincristine using Human Liver Microsomes

This protocol is adapted from established methods for in vitro drug metabolism studies.[8][9][10]

Objective: To generate Vincristine metabolites in vitro for identification.

Materials:

  • Vincristine sulfate

  • Vincristine-d3 sulfate

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Add human liver microsomes to the mixture. The final protein concentration should be optimized (typically 0.5-1 mg/mL).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Add Vincristine sulfate or Vincristine-d3 sulfate to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol provides a general framework for the analysis of Vincristine and its metabolites. Specific parameters should be optimized based on the instrumentation used.[5][6][7]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 2.1 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

  • Gradient Elution: A gradient from a low to high percentage of organic mobile phase (B) over a suitable run time to achieve separation of the parent drug and its metabolites.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 25-40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • For Quantification: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Vincristine, Vincristine-d3, and known metabolites like M1.

      • Vincristine: m/z 825.4 -> 765.4[11]

      • Vincristine-d3: m/z 828.4 -> 768.4[11]

      • M1: m/z 811.4 -> 751.4 (hypothetical, based on demethylation)

    • For Identification: Full scan MS followed by data-dependent MS/MS (product ion scanning) to obtain fragmentation patterns of potential metabolites.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

Visualizations

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis cluster_identification Metabolite Identification start Vincristine-d3 Sulfate hlm Human Liver Microsomes + NADPH start->hlm Add Substrate incubation Incubation at 37°C hlm->incubation termination Quench with Acetonitrile incubation->termination extraction Sample Preparation (Centrifugation, Evaporation, Reconstitution) termination->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (Full Scan & Product Ion Scan) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis peak_picking Peak Picking of Isotopologue Pairs (+3 Da) data_analysis->peak_picking fragmentation_analysis Fragmentation Pattern Analysis peak_picking->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation final_metabolite final_metabolite structure_elucidation->final_metabolite Identified Metabolites

Caption: Workflow for Vincristine-d3 metabolite identification.

Vincristine-Induced Signaling Pathway

signaling_pathway vincristine Vincristine microtubules Microtubule Dynamics vincristine->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bax_bak Bax/Bak Activation p53->bax_bak bcl2->bax_bak caspase9 Caspase-9 Activation bax_bak->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Vincristine's mechanism of action leading to apoptosis.

Conclusion

Vincristine-d3 sulfate is a powerful tool for the metabolite identification and quantification of Vincristine. Its use in conjunction with modern LC-MS/MS techniques provides high sensitivity and specificity, enabling a deeper understanding of Vincristine's metabolic pathways. The protocols and data presented in this application note serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.

References

Application Note and Protocol for the Quantification of Vincristine using Vincristine-d3 Sulfate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincristine is a potent vinca alkaloid widely employed as an antineoplastic agent in chemotherapy regimens for various cancers, including leukemia and lymphoma.[1] Given its narrow therapeutic index and significant pharmacokinetic variability among individuals, precise and accurate quantification in biological matrices is crucial for therapeutic drug monitoring (TDM) to optimize dosing, mitigate toxicity, and enhance treatment efficacy. This document provides a detailed protocol for the quantification of vincristine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Vincristine-d3 sulfate as a stable isotope-labeled internal standard (IS).[2][3]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify vincristine. Vincristine-d3 sulfate, a deuterated analog of vincristine, serves as the internal standard to account for variability during sample preparation and analysis.[2][3] The sample preparation involves a straightforward protein precipitation step to extract the analyte and internal standard from the plasma matrix.[3] Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize key quantitative parameters from published LC-MS/MS methods for vincristine quantification.

Table 1: LC-MS/MS Method Parameters for Vincristine Quantification

ParameterMethod 1Method 2Method 3
Internal Standard Vinblastine[4]Vincristine-d3[3]Vinblastine[5]
Matrix Human Plasma[4]Mouse Plasma[3]Human Serum[5]
Sample Preparation Methylene Chloride Extraction[4]Protein Precipitation[3]Not Specified
LC Column Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm)[4]Accucore aQ[3]Kinetex® C18[5]
Mobile Phase A 0.2% Formic acid in Water[4]0.1% Formic Acid in Water[3][6]25 mM Acetic Acid and 0.3% Formic Acid[5]
Mobile Phase B 0.2% Formic acid in Water/Methanol (gradient)0.1% Formic Acid in Acetonitrile[3][6]Methanol[5]
Flow Rate Gradient[4]0.4 mL/min[3][6]0.3 mL/min[5]
Ionization Mode ESI Positive[4]ESI Positive[3]ESI Positive[5]
MRM Transition (Vincristine) m/z 413.2 → 362.2[4][7]m/z 825.438 → 765.354[3]Not Specified
MRM Transition (IS) m/z 406.3 → 271.7 (Vinblastine)[4][7]m/z 828.488 → 768.275 (Vincristine-d3)[3]Not Specified

Table 2: Performance Characteristics of Vincristine Quantification Methods

ParameterMethod 1Method 2Method 3
Linearity Range Not Specified2.5 - 250 ng/mL[3]1.0 - 250 ng/mL[5]
Lower Limit of Quantification (LLOQ) 12 pg/mL[4][7]2.5 ng/mL[3]0.67 ng/mL[5]
Intra-day Precision (%RSD) < 15%Not Specified< 15%[5]
Inter-day Precision (%RSD) < 15%Not Specified< 15%[5]
Intra-day Accuracy (%) 106.8 ± 9.6%[4][7]Not SpecifiedWithin ±15%[5]
Inter-day Accuracy (%) 90.9 ± 10.9%[4][7]Not SpecifiedWithin ±15%[5]
Extraction Recovery Not Specified88.4 - 107%[3]> 90%[5]

Experimental Protocol

This protocol details a typical method for the quantification of vincristine in plasma using Vincristine-d3 sulfate as an internal standard.

Materials and Reagents
  • Vincristine sulfate (Reference Standard)

  • Vincristine-d3 sulfate (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Preparation of Stock and Working Solutions
  • Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve vincristine sulfate in methanol.

  • Vincristine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine-d3 sulfate in methanol.

  • Vincristine Working Solutions: Serially dilute the vincristine stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vincristine-d3 stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (100 ng/mL Vincristine-d3 in methanol).

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A UHPLC system.

  • Column: Accucore aQ C18 column or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-1.5 min: 10% to 95% B

    • 1.5-2.0 min: 95% B

    • 2.0-2.1 min: 95% to 10% B

    • 2.1-3.0 min: 10% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.4

    • Vincristine-d3: m/z 828.4 → 768.4

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Analysis
  • Integrate the peak areas for both vincristine and Vincristine-d3.

  • Calculate the peak area ratio (Vincristine/Vincristine-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of vincristine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (Vincristine-d3) plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Vincristine calibration->quantification

Caption: LC-MS/MS workflow for Vincristine quantification.

Vincristine's Mechanism of Action

G Vincristine Vincristine Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Binds to Microtubule Microtubule Polymerization Vincristine->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis

Caption: Simplified signaling pathway of Vincristine's action.

References

Application Note: High-Throughput and Sensitive Quantification of Vincristine in Biological Matrices using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the sample preparation and analysis of vincristine in biological matrices, such as plasma and serum, using vincristine-d3 sulfate as a stable isotope-labeled internal standard. Three prevalent extraction techniques are presented: protein precipitation (PPT), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME). These methods are suitable for subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or tandem Mass Spectrometry (LC-MS/MS). The inclusion of vincristine-d3 sulfate ensures high accuracy and precision in quantification, correcting for matrix effects and variability in sample processing.

Introduction

Vincristine is a vinca alkaloid used as a chemotherapeutic agent in the treatment of various cancers, including leukemia and lymphoma.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of vincristine is crucial for optimizing dosing strategies to enhance efficacy and minimize toxicity.[2] Accurate and reliable analytical methods are therefore essential for determining vincristine concentrations in biological samples. Vincristine-d3 sulfate is a commonly used internal standard for the quantification of vincristine, as its physical and chemical properties are nearly identical to the analyte, ensuring reliable correction for sample loss during preparation and instrumental analysis.[3][4]

This document outlines three distinct and validated sample preparation methodologies, providing researchers, scientists, and drug development professionals with a selection of protocols to suit their specific laboratory capabilities and analytical requirements.

Quantitative Data Summary

The choice of sample preparation and analytical method will depend on the desired sensitivity, sample throughput, and available instrumentation. The following table summarizes key quantitative parameters for the described protocols to facilitate comparison.

ParameterMethod 1: Protein Precipitation (PPT) with UPLC-MS/MSMethod 2: Solid-Phase Extraction (SPE) with HPLC-UVMethod 3: Dispersive Liquid-Liquid Microextraction (DLLME) with HPLC-UV
Sample Matrix Plasma, SerumPlasma, UrinePlasma, Whole Blood
Internal Standard Vincristine-d3 sulfateVinblastine sulfateNot specified, but Vincristine-d3 sulfate is suitable
Linear Range 1.0 - 250 ng/mL[5]28.6 - 2860 ng/mL[2]0.06 - 300 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.670 ng/mL[2][5]28.6 ng/mL[2]0.06 ng/mL[2]
Limit of Detection (LOD) 0.075 ng/mL[2][5]Not Specified0.02 ng/mL[2]
Recovery 88.4 - 107%[3]Dependent on SPE cartridge batch[6]88.4%[7]
Throughput HighMediumMedium
Selectivity High (with MS/MS)GoodGood

Experimental Workflows

The general workflow for the quantification of vincristine in biological samples involves sample collection, preparation using one of the detailed extraction methods, and subsequent analysis.

G cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) IS Add Vincristine-d3 Sulfate (Internal Standard) Sample->IS PPT Method 1: Protein Precipitation IS->PPT SPE Method 2: Solid-Phase Extraction IS->SPE DLLME Method 3: Dispersive Liquid-Liquid Microextraction IS->DLLME Analysis HPLC-UV or LC-MS/MS Analysis PPT->Analysis SPE->Analysis DLLME->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General experimental workflow for vincristine analysis.

Experimental Protocols

Method 1: Protein Precipitation (PPT) with UPLC-MS/MS

This protocol is a rapid and simple method suitable for high-throughput analysis, effectively removing the majority of proteins from the sample matrix.[3]

Materials and Reagents:

  • Vincristine sulfate

  • Vincristine-d3 sulfate

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc sulfate solution (0.2 M in methanol)[5]

  • Human plasma/serum (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Protocol:

  • Pipette a 200 µL aliquot of the plasma or serum sample into a microcentrifuge tube.[5]

  • Add 20 µL of the internal standard working solution (vincristine-d3 sulfate).[5]

  • Add 80 µL of 0.2 M zinc sulfate solution in methanol to precipitate proteins.[2]

  • Vortex the mixture for 60 seconds.[2][5]

  • Centrifuge the sample at 12,500 x g for 10 minutes.[2][5]

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.[2][5]

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.[3]

Method 2: Solid-Phase Extraction (SPE) with HPLC-UV

SPE provides cleaner sample extracts compared to PPT by effectively removing plasma proteins and other interfering substances.[2]

Materials and Reagents:

  • Vincristine sulfate

  • Vincristine-d3 sulfate (or Vinblastine sulfate as an alternative internal standard)[6]

  • Methanol

  • Sulfuric acid (1.8 M)

  • Bond-Elut Diol or Cation Exchange SPE cartridges[2][6]

  • Human plasma/urine (drug-free)

  • Nitrogen gas supply for evaporation

Protocol:

  • To 1.0 mL of plasma or urine, add a known amount of the internal standard (vincristine-d3 sulfate).[6]

  • Add 10 µL of 1.8 M sulfuric acid to adjust the pH to approximately 5-6.[6]

  • For plasma samples, vortex for 5 seconds and centrifuge at 2500 g for 10 minutes.[6]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances (refer to cartridge-specific protocols).

  • Elute the vincristine and internal standard with 500 µL of methanol.[6]

  • Evaporate the eluate to dryness under a stream of nitrogen at ambient temperature.[6]

  • Reconstitute the residue in a suitable volume (e.g., 20-100 µL) of the mobile phase.[6]

  • Inject a 10-50 µL aliquot into the HPLC system.[6]

Method 3: Dispersive Liquid-Liquid Microextraction (DLLME) with HPLC-UV

DLLME is a microextraction technique that offers high enrichment factors and is environmentally friendly due to the low volume of organic solvents used.[7]

Materials and Reagents:

  • Vincristine sulfate

  • Vincristine-d3 sulfate

  • Deep Eutectic Solvent (DES) extractant (e.g., Methyltrioctylammonium chloride and n-butanol in a 1:3 molar ratio)[7]

  • Acetonitrile

  • Zinc sulfate (15% w/v)

  • Potassium bicarbonate (KHCO3, 5% w/v)

  • Human plasma/whole blood (drug-free)

Protocol:

  • To 200 µL of whole blood or plasma, add 600 µL of a 3:2 mixture of 15% (w/v) zinc sulfate and acetonitrile.[8]

  • Vortex for 10 minutes and then centrifuge.[8]

  • Transfer the supernatant to a new tube and dilute to 5.0 mL with distilled water.[2]

  • Add 0.5 mL of 5% (w/v) KHCO3 to adjust the pH, followed by the addition of the internal standard (vincristine-d3 sulfate).[2]

  • Add 80 µL of the DES extractant and vortex for 20 minutes to form a cloudy solution.[2]

  • Centrifuge at 5000 rpm for 5 minutes. The DES phase containing the analytes will collect on the surface.[2]

  • Carefully collect the DES phase for analysis by HPLC-UV.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a decision tree, where the choice of sample preparation technique is influenced by the required sensitivity and available instrumentation.

G cluster_start Starting Point cluster_decision Method Selection cluster_methods Techniques Start Vincristine Quantification in Biological Matrix Decision Required Sensitivity & Throughput? Start->Decision High High Sensitivity / High Throughput Decision->High High Medium Moderate Sensitivity / Medium Throughput Decision->Medium Moderate PPT_LCMS PPT + LC-MS/MS High->PPT_LCMS SPE_HPLC SPE + HPLC-UV Medium->SPE_HPLC DLLME_HPLC DLLME + HPLC-UV Medium->DLLME_HPLC

Caption: Decision tree for method selection in vincristine analysis.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of vincristine in biological samples using vincristine-d3 sulfate as an internal standard. The selection of the most appropriate method—protein precipitation, solid-phase extraction, or dispersive liquid-liquid microextraction—will depend on the specific requirements of the study, including sensitivity, sample volume, and available analytical instrumentation. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

References

Application Notes and Protocols: Vincristine-d3 Sulfate in Drug-Drug Interaction Studies with Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca alkaloid, is a widely used chemotherapeutic agent for various cancers. Its clinical efficacy is often limited by a narrow therapeutic index and significant inter-individual variability in pharmacokinetics and toxicity, particularly neurotoxicity. Vincristine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1] Consequently, co-administration of drugs that inhibit or induce CYP3A4 or P-gp can lead to significant drug-drug interactions (DDIs), altering vincristine's exposure and toxicity.

Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vincristine-d3 sulfate, a deuterated analog of vincristine, serves as an ideal internal standard for the bioanalysis of vincristine in plasma and other biological samples, enabling precise pharmacokinetic and DDI studies.[2] This document provides detailed application notes and protocols for utilizing Vincristine-d3 sulfate in in vitro DDI studies involving CYP3A4 and P-gp.

Section 1: Bioanalytical Method for Vincristine Quantification using LC-MS/MS

A robust and sensitive bioanalytical method is fundamental for accurate DDI assessment. Vincristine-d3 sulfate is the recommended internal standard for the quantification of vincristine.

Protocol 1: Quantification of Vincristine in In Vitro Samples by LC-MS/MS

This protocol describes the quantification of vincristine in samples from in vitro metabolism or transport assays.

Materials:

  • Vincristine sulfate

  • Vincristine-d3 sulfate (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human liver microsomes (for metabolism studies) or cell lysates/transport buffer (for transport studies)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the in vitro sample (e.g., microsomal incubation quench solution, cell lysate), add 150 µL of ice-cold acetonitrile containing the internal standard, Vincristine-d3 sulfate (final concentration typically 10-50 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Kinetex C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[2]

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.[2]

      • Gradient:

        • 0-0.5 min: 10% B

        • 0.5-2.5 min: 10-90% B

        • 2.5-3.0 min: 90% B

        • 3.0-3.1 min: 90-10% B

        • 3.1-4.0 min: 10% B

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Vincristine: 825.4 → 765.1[2]

        • Vincristine-d3: 828.2 → 768.2[2]

  • Data Analysis:

    • Quantify vincristine concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the corresponding matrix.

Section 2: In Vitro CYP3A4 Inhibition Assay

This section details the protocol to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of vincristine.

Experimental Workflow for CYP3A4 Inhibition Assay

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_vincristine Prepare Vincristine (Substrate) pre_incubation Pre-incubate HLM, Vincristine & Inhibitor (37°C, 5 min) prep_vincristine->pre_incubation prep_inhibitor Prepare Test Inhibitor & Positive Control (e.g., Ketoconazole) prep_inhibitor->pre_incubation prep_hlm Prepare Human Liver Microsomes (HLM) prep_hlm->pre_incubation prep_nadph Prepare NADPH (Cofactor) start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction incubation Incubate (37°C, specific time) start_reaction->incubation stop_reaction Terminate Reaction (e.g., cold ACN with IS) incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms_analysis LC-MS/MS Analysis of Vincristine Remaining centrifuge->lcms_analysis data_analysis Calculate % Inhibition & IC50 Value lcms_analysis->data_analysis Pgp_Efflux_Inhibition cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Vincristine_out Vincristine Pgp->Vincristine_out Efflux (ATP-dependent) Vincristine_in Vincristine Vincristine_in->Pgp Binding Inhibitor_in P-gp Inhibitor (e.g., Verapamil) Inhibitor_in->Pgp Inhibition

References

Application Note: High-Throughput Analysis of Vincristine and its Metabolites in Human Plasma using a d3-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Vincristine and its primary metabolite, M1, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (Vincristine-d3) to ensure accuracy and precision. The protocol includes a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis in clinical research and drug development settings. All quantitative data is summarized for clear comparison, and detailed experimental procedures are provided.

Introduction

Vincristine is a potent vinca alkaloid used in chemotherapy for various cancers.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Vincristine and its metabolites is crucial for optimizing dosage and minimizing toxicity.[1][3] The primary route of metabolism for Vincristine is through the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, leading to the formation of its major metabolite, M1.[1][2][4]

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Vincristine and M1 in human plasma. The use of a deuterated internal standard (Vincristine-d3) is critical for correcting variations during sample preparation and analysis, thereby ensuring high-quality, reproducible data.[5][6]

Experimental

Materials and Reagents
  • Vincristine sulfate (Reference Standard)

  • Vincristine-d3 (Internal Standard)

  • M1 Metabolite (Reference Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Zinc sulfate solution (0.2 M in methanol)[7]

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 μm or similar)[8]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and consumables

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Vincristine, M1, and Vincristine-d3 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of Vincristine and M1 in 50:50 methanol/water to create calibration standards and quality control (QC) samples at various concentrations.[7][9]

  • Internal Standard Working Solution: Dilute the Vincristine-d3 stock solution in methanol to a final concentration of 25 ng/mL.[7]

  • Spiking: Spike drug-free human plasma with the appropriate working solutions to prepare calibration curves and QC samples at low, medium, and high concentrations.[7][9]

Sample Preparation from Human Plasma
  • Thaw frozen plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Vincristine-d3, 25 ng/mL).[7]

  • Add 80 µL of 0.2 M zinc sulfate solution in methanol to precipitate proteins.[7]

  • Vortex the mixture for 60 seconds.[7]

  • Centrifuge at 12,500 x g for 10 minutes.[7]

  • Transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual systems.

Table 1: Chromatographic Conditions

ParameterValue
Column Kinetex C18 (2.1 mm × 50 mm, 1.7 μm)[8]
Mobile Phase A 0.2% Formic acid in Water[4][10]
Mobile Phase B Methanol[11]
Flow Rate 0.3 mL/min[8]
Injection Volume 2 µL[9]
Gradient A gradient elution is typically used. For example, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.[4][8][10]
Run Time Approximately 4-5 minutes[4][8]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Vincristine825.4 → 765.1[8]
Vincristine-d3828.2 → 768.2[8]
M1 Metabolite397.3 → 337.4[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described method.

Table 3: Method Validation Parameters

ParameterVincristineM1 Metabolite
Linear Range 0.5 - 100 ng/mL[8]0.4 - 100 ng/mL[4][12]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[8]0.4 ng/mL[12]
Intra-day Precision (%CV) < 15%[8][9]< 15%[12]
Inter-day Precision (%CV) < 15%[8][9]< 15%[12]
Accuracy 91.7% to 107%[9]93.10% to 117.17%[12]
Extraction Recovery 88.4% - 107%[9]10.4% - 13.4%[4][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma add_is Add 20 µL Vincristine-d3 (IS) plasma->add_is add_ppt Add 80 µL 0.2M ZnSO4 in Methanol add_is->add_ppt vortex Vortex 60s add_ppt->vortex centrifuge Centrifuge 12,500 x g for 10 min vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 2 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the preparation and analysis of Vincristine and its metabolites in human plasma.

metabolic_pathway vincristine Vincristine cyp3a CYP3A4 / CYP3A5 (Liver) vincristine->cyp3a m1_metabolite M1 Metabolite cyp3a->m1_metabolite

Caption: Metabolic pathway of Vincristine to its major metabolite, M1, mediated by CYP3A enzymes.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of Vincristine and its major metabolite, M1, in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The provided protocols and performance characteristics can serve as a valuable resource for researchers in drug development and clinical science.

References

Troubleshooting & Optimization

overcoming matrix effects in Vincristine quantification with Vincristine-d3 sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Vincristine, with a focus on overcoming matrix effects using Vincristine-d3 sulfate as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Vincristine.

Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfere with the ionization of Vincristine and/or the internal standard.[1][2][3]1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but may be a less clean method.[4] 2. Chromatographic Separation: Adjust the gradient elution profile or change the stationary phase of the analytical column to better separate Vincristine from matrix components.[5][6] 3. Use a Stable Isotope-Labeled Internal Standard: Vincristine-d3 sulfate is an ideal internal standard as it co-elutes with Vincristine and experiences similar matrix effects, thus providing effective normalization.[7][8][9] 4. Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7]
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of matrix components on the analytical column.[1] 2. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for Vincristine's chemical properties. 3. Secondary Interactions: Interaction of Vincristine with active sites on the column or LC system.[10]1. Column Washing: Implement a robust column washing procedure between injections. 2. Mobile Phase Optimization: Adjust the pH of the aqueous mobile phase (formic acid or acetic acid are commonly used) or the organic solvent composition.[5][11] 3. Use of Metal-Free Columns: Consider using metal-free (PEEK-lined) columns if metal chelation is suspected.[10]
Low Sensitivity/Poor Recovery 1. Inefficient Extraction: The chosen sample preparation method does not effectively extract Vincristine from the matrix.[11] 2. Analyte Degradation: Vincristine may be unstable under certain pH, light, or temperature conditions.[12] 3. Suboptimal MS/MS Parameters: Ionization source parameters or collision energy are not optimized for Vincristine and Vincristine-d3.1. Optimize Extraction Protocol: Test different SPE sorbents or LLE solvents to maximize recovery. Ensure the pH during extraction is optimal for Vincristine. The addition of formic acid during extraction has been shown to improve the recovery of Vincristine's M1 metabolite.[11] 2. Control Environmental Conditions: Protect samples from light and maintain them at a low temperature.[13] Process plasma samples promptly to avoid degradation.[12] 3. Tune Mass Spectrometer: Perform a full optimization of the MS/MS parameters, including declustering potential, collision energy, and source temperature, for both Vincristine and Vincristine-d3 sulfate.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. 2. Matrix Effect Variability: Different lots of biological matrix can have varying levels of interfering components.[3] 3. Instrument Instability: Fluctuations in the LC pump pressure or MS detector response.[1]1. Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation. 2. Matrix Effect Assessment: Evaluate matrix effects using multiple sources of blank matrix during method validation.[3] 3. System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing consistently.[1]

Frequently Asked Questions (FAQs)

Q1: Why is Vincristine-d3 sulfate recommended as an internal standard for Vincristine quantification?

A1: Vincristine-d3 sulfate is a stable isotope-labeled version of Vincristine.[8][9][14] This makes it an ideal internal standard because it has nearly identical chemical and physical properties to Vincristine.[8] It will co-elute with Vincristine during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer source.[7] This co-behavior allows for accurate correction of variations in sample preparation and matrix effects, leading to more precise and accurate quantification.[3]

Q2: What are the most common sample preparation techniques for Vincristine analysis in plasma, and what are their pros and cons?

A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]

Technique Pros Cons
Protein Precipitation (PPT) Simple, fast, and inexpensive.[7]Provides the least clean extracts, leading to a higher potential for matrix effects and ion suppression.[15]
Liquid-Liquid Extraction (LLE) Offers cleaner extracts than PPT.Can be more time-consuming and uses organic solvents that may require special disposal.[16]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects.[4]More complex, time-consuming, and expensive than PPT and LLE.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[11] The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. This should be evaluated in at least six different lots of the biological matrix.[3]

Q4: What are typical LC-MS/MS parameters for the analysis of Vincristine and Vincristine-d3 sulfate?

A4: While specific parameters should be optimized for your instrument, here are some typical starting points:

Parameter Typical Value
Column C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm).[6][16]
Mobile Phase A Water with an acidic modifier (e.g., 0.1% formic acid or 25 mM acetic acid).[5][11]
Mobile Phase B Acetonitrile or Methanol.[5][11]
Flow Rate 0.2 - 0.4 mL/min.[6][7]
Ionization Mode Positive Electrospray Ionization (ESI+).[7]
MRM Transitions Vincristine: 825.4 -> 765.4 m/z; Vincristine-d3: 828.4 -> 768.2 m/z.[7][12]

Experimental Protocols

Protein Precipitation Method
  • To 200 µL of plasma sample, add 20 µL of Vincristine-d3 sulfate internal standard solution.[5]

  • Add 80 µL of 0.2 M zinc sulfate in methanol to precipitate proteins.[4][5]

  • Vortex the mixture for 60 seconds.[4][5]

  • Centrifuge at 12,500 x g for 10 minutes.[4][5]

  • Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[4][5]

Solid-Phase Extraction (SPE) Method
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated methods for Vincristine quantification.

Table 1: Method Comparison

Parameter Method 1: UPLC-MS/MS with PPT [4]Method 2: LC-MS/MS with SPE Method 3: LC-MS/MS with LLE [16]
Linear Range 1.0 - 250 ng/mL0.25 - 50.0 ng/mL[6]0.1 - 40 ng/mL
LLOQ 0.670 ng/mL0.25 ng/mL[6]0.1 ng/mL
LOD 0.075 ng/mLNot SpecifiedNot Specified
Recovery >85%>74%Not Specified
Matrix Effect Not significantNo significant matrix effect was observed.[6]Not Specified

Table 2: Precision and Accuracy Data (UPLC-MS/MS with PPT) [5]

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low5<15%<15%85-115%
Medium50<15%<15%85-115%
High250<15%<15%85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Vincristine-d3 Sulfate (IS) plasma->add_is ppt Protein Precipitation (e.g., with ZnSO4/Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18) inject->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Vincristine quantification.

troubleshooting_workflow start Poor Analytical Result (e.g., Ion Suppression, Low Recovery) check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography Prep OK solution_spe Implement SPE or LLE check_sample_prep->solution_spe PPT insufficient? check_ms Check MS/MS Parameters check_chromatography->check_ms Chromo OK solution_gradient Optimize Gradient check_chromatography->solution_gradient Co-elution? solution_column Change Column Chemistry check_chromatography->solution_column Poor Peak Shape? solution_tune Re-tune MS/MS check_ms->solution_tune Low Signal? solution_is Confirm IS Suitability (Vincristine-d3) check_ms->solution_is High Variability? end Acceptable Result solution_spe->end solution_gradient->end solution_column->end solution_tune->end solution_is->end

Caption: Troubleshooting logic for Vincristine analysis.

References

Technical Support Center: Optimizing LC-MS Signal for Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vincristine-d3 sulfate by LC-MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Vincristine and Vincristine-d3 sulfate?

A1: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The most commonly reported transitions are:

  • Vincristine: m/z 825.4 → 765.4[1]

  • Vincristine-d3 (Internal Standard): m/z 828.4 → 768.2[2][3]

These transitions should be optimized on your specific mass spectrometer for maximum sensitivity.

Q2: Which ionization mode is best for Vincristine analysis?

A2: Positive mode Electrospray Ionization (ESI) is the most effective and widely used ionization technique for Vincristine and its analogs.[2][4] The presence of basic amine groups in the Vincristine molecule allows for efficient protonation and generation of a strong signal in positive ESI.[3][5]

Q3: What type of HPLC column is recommended?

A3: Reversed-phase C18 columns are most frequently used for the chromatographic separation of Vincristine.[3][4][5][6] Specific examples that have been successfully used include Kinetex C18 and Accucore aQ columns.[2][4] The choice of column will depend on the desired run time and resolution from matrix components.

Q4: How can I minimize matrix effects in my plasma/serum samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7] Effective sample preparation is crucial for mitigation. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is used to precipitate proteins.[2][8] Adding zinc sulfate can further improve precipitation efficiency.[4][8]

  • Solid-Phase Extraction (SPE): Provides a cleaner extract compared to PPT by selectively isolating the analyte of interest.[5][8]

  • Chromatographic Separation: Utilizing a gradient elution can help separate Vincristine from co-eluting matrix components that may cause interference.[7]

Q5: What are some common mobile phase compositions?

A5: Acidified mobile phases are typically used to ensure good peak shape and ionization efficiency. Common components include:

  • Aqueous Phase (A): Water with an acidic modifier such as 0.1-0.3% formic acid or 25 mM acetic acid.[4][9]

  • Organic Phase (B): Methanol or acetonitrile.[2][4]

A gradient elution starting with a higher percentage of the aqueous phase and ramping up the organic phase is a common strategy.[4][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for Vincristine-d3 1. Incorrect Mass Spectrometer Settings: Wrong MRM transition, insufficient collision energy, or incorrect ion source parameters.2. Sample Preparation Issue: Inefficient extraction or degradation of the analyte.3. LC Method Issue: Poor chromatographic peak shape (e.g., excessive peak broadening), analyte not eluting from the column.4. Instrument Contamination: Contamination in the ion source or mass spectrometer.1. Optimize MS Parameters: Infuse a standard solution of Vincristine-d3 to tune and optimize the precursor and product ions, collision energy, and source parameters (e.g., capillary voltage, gas flow, temperature).[7][10]2. Review Sample Preparation: Ensure the pH of the extraction solvent is appropriate. Vinca alkaloids are stable in acidic conditions.[3] Verify the recovery of your extraction method.3. Adjust LC Method: Check mobile phase composition and gradient profile. Ensure the mobile phase is properly acidified. Consider a different column chemistry if peak shape is poor.4. Clean the Instrument: Perform routine cleaning and maintenance of the ion source and mass spectrometer as per the manufacturer's guidelines.[7]
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variation in pipetting, extraction time, or evaporation steps.2. Matrix Effects: Inconsistent ion suppression or enhancement between samples.3. Autosampler Issues: Inconsistent injection volume.4. Unstable Spray in ESI Source: Fluctuations in the electrospray.1. Standardize Sample Preparation: Use calibrated pipettes and ensure consistent timing for each step. The use of an internal standard like Vincristine-d3 should help correct for minor variations.[11]2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to reduce matrix effects.[7] Dilute the sample if possible.3. Check Autosampler Performance: Run a series of injections from the same vial to check for injection precision.4. Optimize ESI Source: Ensure the spray needle is correctly positioned and that gas flows and temperatures are optimized for a stable spray.[10]
Peak Tailing or Splitting 1. Column Overload: Injecting too high a concentration of the analyte.2. Secondary Interactions on the Column: Silanol interactions with the basic amine groups of Vincristine.3. Column Degradation: Loss of stationary phase or blockage.4. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.1. Dilute the Sample: Reduce the concentration of the injected sample.2. Adjust Mobile Phase: Ensure the mobile phase is sufficiently acidic (e.g., with formic or acetic acid) to protonate the analyte and minimize secondary interactions.3. Replace the Column: If the column has been used extensively, it may need to be replaced. Use a guard column to extend the life of the analytical column.4. Optimize Mobile Phase pH: Experiment with different acidic modifiers and concentrations to achieve optimal peak shape.
Carryover (Signal in Blank Injection) 1. Adsorption in the LC System: Analyte adsorbing to parts of the autosampler, injection port, or column.2. Insufficient Needle Wash: The autosampler needle wash is not effectively removing the analyte between injections.1. Modify Needle Wash: Use a strong wash solvent (e.g., a high percentage of organic solvent with acid) and increase the wash volume and duration.2. Check for Adsorption Sites: If the problem persists, some components of the LC system may need to be replaced or cleaned thoroughly.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and straightforward method for sample cleanup.[2][8]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add the working solution of Vincristine-d3 sulfate (internal standard).

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.

Parameter Typical Setting
LC System UHPLC or HPLC
Column C18, e.g., Kinetex 2.6 µm, 50 x 2.1 mm[4]
Mobile Phase A Water + 0.1% Formic Acid[2]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min[2][4]
Column Temperature 40 - 45°C[4]
Injection Volume 2 - 10 µL[2][9]
Gradient Example: 20% B to 80% B over 3 minutes, hold for 1 min, then re-equilibrate
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)[4]
MRM Transition (Vincristine) 825.4 → 765.4[1]
MRM Transition (Vincristine-d3) 828.4 → 768.2[2][3]
Capillary Voltage ~3500 V[2]
Source Temperature 350 - 450°C[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Vincristine-d3 IS Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Evaporate & Reconstitute Supernatant->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Positive ESI Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: A typical experimental workflow for Vincristine-d3 sulfate analysis.

troubleshooting_low_signal cluster_ms Mass Spectrometer cluster_lc LC Method cluster_sample Sample Preparation Start Low or No Signal Check_Tune Check MS Tuning & MRM Transitions Start->Check_Tune Check_Mobile_Phase Verify Mobile Phase (Composition & pH) Start->Check_Mobile_Phase Verify_Recovery Evaluate Extraction Recovery Start->Verify_Recovery Check_Source Inspect & Clean Ion Source Check_Tune->Check_Source Check_Column Check Column Performance Check_Mobile_Phase->Check_Column Check_Stability Assess Analyte Stability Verify_Recovery->Check_Stability

Caption: Troubleshooting logic for low or no LC-MS signal.

References

troubleshooting poor peak shape in Vincristine-d3 sulfate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vincristine-d3 Sulfate Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Vincristine-d3 sulfate, with a focus on addressing poor peak shape in chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of peak tailing in Vincristine-d3 sulfate analysis?

Peak tailing, where the peak asymmetry factor is greater than 1, is a frequent issue in the analysis of basic compounds like Vincristine. The primary causes include:

  • Secondary Silanol Interactions: Vincristine, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction can lead to significant peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shape for ionizable compounds like Vincristine.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the degradation of the stationary phase itself, can create active sites that cause tailing.[4]

  • Buffer Issues: Using a buffer with inadequate strength or an inappropriate pKa relative to the analyte can also contribute to tailing.[5][6]

Q2: My Vincristine-d3 sulfate peak is fronting. What could be the cause?

Peak fronting, with an asymmetry factor less than 1, is less common than tailing but can still occur. Potential causes include:

  • Column Overload: Particularly with high sample concentrations or large injection volumes, peak fronting can be observed.[3][7]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted, fronting peak.[3][5]

  • Column Bed Collapse: A physical change in the column, such as the collapse of the packed bed, can result in peak fronting.[3][8]

  • Low Temperature: In some cases, operating at a temperature that is too low can contribute to peak fronting.[8]

Q3: Why are my Vincristine-d3 sulfate peaks broad?

Broad peaks can compromise resolution and sensitivity. Common reasons for peak broadening include:

  • Column Packing Issues: Non-uniform packing or a damaged packing bed within the column can lead to broadened peaks.[9]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell outside of the column can cause peak dispersion.[4]

  • Incorrect Mobile Phase Composition: Using a mobile phase that is too weak to efficiently elute the analyte can result in broad peaks.[7]

  • Slow Gradient: In gradient elution, if the ramp-up of the organic phase is too slow, it can lead to broader peaks.

Q4: I am observing split peaks for Vincristine-d3 sulfate. What should I investigate?

Split peaks are often indicative of a problem at the head of the column or with the injection. Key areas to check are:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the sample band and causing split peaks.[4][6]

  • Column Void: A void or channel in the column packing at the inlet can cause the sample to be distributed unevenly, leading to peak splitting.[4]

  • Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause the peak to split, especially for early-eluting compounds.[3][5]

Experimental Protocols & Data

Table 1: Recommended Starting HPLC/LC-MS Conditions for Vincristine Analysis
ParameterRecommended SettingRationale
Column C18 or C8 Reversed-Phase (e.g., Waters Symmetry C8, Accucore aQ)Provides good retention and selectivity for Vincristine.[10][11]
Mobile Phase A Water with 0.1-0.2% Formic Acid or 5-10 mM Ammonium Formate/AcetateAcidic modifier protonates silanols, reducing peak tailing.[10][12][13]
Mobile Phase B Acetonitrile or Methanol with 0.1-0.2% Formic AcidCommon organic solvents for reversed-phase chromatography.
pH Acidic (e.g., 2.8 - 4.6)Ensures Vincristine is in a consistent protonated state and minimizes silanol interactions.[6][14]
Flow Rate 0.4 - 1.2 mL/minTypical analytical flow rates for standard HPLC columns.[10][12][14][15]
Column Temperature 25 - 40 °COperating at a slightly elevated temperature can improve peak shape and reduce viscosity.
Detector UV at 254 nm or 297 nm / MS/MSVincristine has UV absorbance at these wavelengths. MS/MS provides high sensitivity and selectivity.[11][14][15]
Injection Volume 5 - 10 µLKeep injection volume small to prevent overload.
Detailed Methodologies

Example LC-MS/MS Method for Vincristine Quantification:

This protocol is a representative example based on published methods for the analysis of Vincristine.[10][12]

  • Sample Preparation: Perform a protein precipitation of plasma samples by adding acetonitrile (e.g., 1:2 plasma to acetonitrile ratio). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[16]

  • Chromatographic System: Utilize a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Accucore aQ C18 column.

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: 0.4 mL/min.[10][12]

    • Gradient: A gradient elution is typically used, for example, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute Vincristine, followed by a re-equilibration step. A sample gradient could be: 10% B for 0.5 min, ramp to 95% B over 1.3 min, hold for 0.5 min, then return to 10% B for re-equilibration.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For Vincristine-d3, the precursor and product ions would be monitored. These would be shifted by +3 m/z from the non-deuterated Vincristine transitions (e.g., Vincristine: m/z 825.4 -> 765.4).[10]

Troubleshooting Workflow

Below is a logical workflow for diagnosing and resolving poor peak shape issues in your Vincristine-d3 sulfate analysis.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for Vincristine-d3 Sulfate start Observe Poor Peak Shape (Tailing, Fronting, Broad, Split) check_all_peaks Does the issue affect all peaks or just Vincristine-d3? start->check_all_peaks all_peaks Issue likely system-related check_all_peaks->all_peaks All Peaks some_peaks Issue likely method or analyte-specific check_all_peaks->some_peaks Just Vincristine-d3 check_frit_void Check for column frit blockage or void. Consider backflushing or replacing the column. all_peaks->check_frit_void check_connections Inspect system connections for leaks or dead volume. check_frit_void->check_connections end_node Peak Shape Improved check_connections->end_node check_tailing Is the peak tailing? some_peaks->check_tailing tailing_causes Potential Causes: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH - Column Overload check_tailing->tailing_causes Yes check_fronting Is the peak fronting or split? check_tailing->check_fronting No optimize_mp Optimize Mobile Phase: - Ensure pH is acidic (2.8-4.6) - Use additives like formic acid or a buffer (Ammonium Formate) tailing_causes->optimize_mp reduce_load Reduce sample load: - Decrease injection volume - Dilute sample optimize_mp->reduce_load reduce_load->end_node fronting_causes Potential Causes: - Injection Solvent Mismatch - Column Overload - Column Bed Collapse check_fronting->fronting_causes Yes match_solvent Match injection solvent to mobile phase (or use a weaker solvent) fronting_causes->match_solvent match_solvent->reduce_load

Caption: Troubleshooting workflow for poor peak shape in Vincristine-d3 sulfate analysis.

References

Technical Support Center: Vincristine-d3 Sulfate Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vincristine-d3 sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential isotopic interference and other common challenges encountered during the experimental use of Vincristine-d3 sulfate as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Vincristine-d3 sulfate and why is it used in bioanalysis?

Vincristine-d3 sulfate is a stable isotope-labeled (SIL) version of Vincristine sulfate, where three hydrogen atoms have been replaced with deuterium.[1] It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Because its chemical and physical properties are nearly identical to the unlabeled analyte (Vincristine), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[4]

Q2: What are the common mass transitions for Vincristine and Vincristine-d3 sulfate in MS/MS analysis?

In positive electrospray ionization (ESI) mode, the commonly used multiple reaction monitoring (MRM) transitions are:

  • Vincristine: m/z 825.4 → 765.1[3][4]

  • Vincristine-d3: m/z 828.2 → 768.2[3][4]

These transitions should be optimized on your specific instrument for maximum sensitivity.

Q3: What is isotopic interference and how can it affect my results?

Isotopic interference can occur in a few ways:

  • Contribution from the Analyte to the IS: Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled Vincristine can contribute to the signal of the Vincristine-d3 internal standard, particularly at high analyte concentrations.[5]

  • Contribution from the IS to the Analyte: The Vincristine-d3 sulfate internal standard may contain a small percentage of unlabeled Vincristine as an impurity.[2] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Q4: Can Vincristine-d3 sulfate and Vincristine separate chromatographically?

Yes, a slight chromatographic separation between a deuterated internal standard and the unlabeled analyte can occur. This is known as the "isotope effect" and is more common with a higher number of deuterium labels. This separation can lead to differential matrix effects, where the analyte and the internal standard are not equally affected by ion suppression or enhancement, potentially compromising the accuracy of the results.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Split Peaks for Vincristine and/or Vincristine-d3 Sulfate

Symptoms:

  • Asymmetrical, broad, or tailing peaks.

  • Split peaks for either the analyte or the internal standard.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for Vincristine (a weakly basic compound). A slightly acidic pH (e.g., using formic or acetic acid) is common.
Column Contamination or Degradation 1. Backflush the column according to the manufacturer's instructions. 2. If the problem persists, replace the column with a new one of the same type.
Injection Solvent Mismatch 1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Issue 2: High Variability in Internal Standard Response

Symptoms:

  • Inconsistent peak area for Vincristine-d3 sulfate across the analytical run.

  • High coefficient of variation (%CV) for the internal standard response.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample extraction procedure for consistency. Ensure complete and uniform evaporation and reconstitution steps.
Matrix Effects 1. Perform a matrix effect assessment (see Experimental Protocol 1). 2. If significant matrix effects are observed, consider improving the sample cleanup method (e.g., using solid-phase extraction instead of protein precipitation).
Instability of Vincristine-d3 Sulfate 1. Vincristine is known to be sensitive to light and temperature.[6] Ensure that samples are handled in a light-protected environment and stored at appropriate temperatures. 2. While less common for stable labels like in Vincristine-d3, assess for potential deuterium back-exchange under your specific analytical conditions. This can be investigated by incubating the internal standard in the mobile phase over time and monitoring for any signal at the analyte's mass transition.[7]
Issue 3: Inaccurate Quantification at Low Concentrations (Near LLOQ)

Symptoms:

  • Poor accuracy and precision for quality control (QC) samples at the LLOQ.

  • Non-linear calibration curve at the low end.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Isotopic Contribution from IS to Analyte 1. Check the Certificate of Analysis for the isotopic purity of your Vincristine-d3 sulfate lot. 2. Inject a high concentration of the internal standard alone and monitor the mass transition of the unlabeled Vincristine. A significant signal indicates impurity.[7] 3. If impurity is confirmed, you may need to source a higher purity standard or adjust calculations to account for the contribution.
Isotopic Contribution from Analyte to IS 1. This is more likely at very high analyte concentrations. If you are analyzing samples with a wide dynamic range, ensure that the concentration of the internal standard is appropriate.
Significant Matrix Effects 1. Matrix effects can be more pronounced at the LLOQ. Ensure your sample cleanup is adequate.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for Vincristine using Vincristine-d3 sulfate as an internal standard.

Table 1: Method Validation Parameters for Vincristine Analysis

ParameterStudy 1[2]Study 2[3]Study 3[8]
Matrix Mouse PlasmaHuman PlasmaHuman Plasma
LLOQ 2.5 ng/mL0.5 ng/mL0.25 ng/mL
Linearity Range 2.5 - 250 ng/mL0.5 - 100 ng/mL0.25 - 50 ng/mL
Intra-day Precision (%CV) < 15%< 14.6% (at LLOQ)6.3 - 10%
Inter-day Precision (%CV) < 15%Within acceptable criteria3.8 - 9.7%
Intra-day Accuracy 91.7 - 107%97.4% (at LLOQ)91.9 - 100.8%
Inter-day Accuracy 91.7 - 107%Within acceptable criteria93.5 - 100.5%

Table 2: Extraction Recovery and Matrix Effect Data

ParameterStudy 1[2]Study 2[3]Study 3
Matrix Mouse PlasmaHuman PlasmaDried Blood Spots
Extraction Recovery 88.4 - 107%Not Reported35.3 - 39.4%
Matrix Effect 108 - 110%No significant matrix effect observedIon suppression observed

Experimental Protocols

Experimental Protocol 1: Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol quantitatively assesses the degree of ion suppression or enhancement caused by the sample matrix.[3]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Vincristine and Vincristine-d3 sulfate into the mobile phase or a clean solvent at low and high concentrations.

    • Set B (Post-Extraction Spiked): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike Vincristine and Vincristine-d3 sulfate into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spiked): Spike Vincristine and Vincristine-d3 sulfate into the blank biological matrix before the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The IS-normalized MF should be close to 1, indicating that the internal standard effectively compensates for the matrix effect.

Experimental Protocol 2: Assessment of Extraction Recovery

This protocol determines the efficiency of the extraction procedure.[9]

Methodology:

  • Use Sets B and C from the Matrix Effect Experiment.

  • Calculate Extraction Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Evaluate Consistency: The extraction recovery should be consistent across different concentrations (e.g., low, medium, and high QC levels).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample spike_is Spike Vincristine-d3 IS sample->spike_is extraction Extraction (e.g., PPT, LLE, SPE) spike_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc LC Separation reconstitution->lc Inject ms MS/MS Detection (MRM) lc->ms data Data Processing ms->data troubleshooting_logic start Inaccurate Results? check_peaks Check Peak Shape (Symmetry, Tailing) start->check_peaks check_is Check IS Response (Consistency) start->check_is check_lloq Check LLOQ Accuracy start->check_lloq peak_issue Poor Peak Shape check_peaks->peak_issue is_issue High IS Variability check_is->is_issue lloq_issue Poor LLOQ Accuracy check_lloq->lloq_issue peak_issue->start No fix_lc Optimize LC Method: - Injection Solvent - Gradient - Column peak_issue->fix_lc Yes is_issue->start No fix_prep Review Sample Prep Consistency is_issue->fix_prep Yes assess_matrix Assess Matrix Effects (Protocol 1) fix_prep->assess_matrix lloq_issue->start No check_purity Check IS Purity (Isotopic Contribution) lloq_issue->check_purity Yes

References

Technical Support Center: Optimization of Vincristine Extraction Recovery with Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of vincristine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of vincristine from various matrices, utilizing Vincristine-d3 sulfate as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using Vincristine-d3 sulfate as an internal standard?

A1: Vincristine-d3 sulfate is a deuterated form of vincristine.[1][2] It is an ideal internal standard because it is chemically identical to the analyte (vincristine) and behaves similarly during extraction and ionization in mass spectrometry.[1] Its slightly higher mass allows it to be distinguished from the unlabeled vincristine by the mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample preparation and instrumental analysis.[1]

Q2: What are the most common methods for extracting vincristine?

A2: The most widely used methods for vincristine extraction from biological samples are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[3] Other techniques like dispersive liquid-liquid microextraction (DLLME) have also been successfully employed.[3] For extraction from plant materials, methods often involve initial solvent extraction with acidified solvents followed by liquid-liquid partitioning.[4][5]

Q3: How can I improve the extraction recovery of vincristine from plasma/serum?

A3: To enhance recovery, consider the following:

  • pH Adjustment: Vincristine is a weak base. Adjusting the sample pH to a basic level (around 8.5-9.5) before liquid-liquid extraction with an organic solvent like methylene chloride or ethyl acetate will neutralize the charge on the molecule, increasing its partitioning into the organic phase.[6]

  • Solid-Phase Extraction (SPE) Sorbent Selection: For SPE, a cation exchange mechanism is often effective due to the basic nature of vincristine.[7]

  • Solvent Choice: The choice of extraction solvent in LLE is critical. Methylene chloride has been shown to be effective for extracting vincristine.[8]

  • Protein Precipitation: For plasma or serum samples, a protein precipitation step using agents like zinc sulfate in an organic solvent can improve the cleanliness of the extract and subsequent analytical performance.[7]

Q4: My vincristine recovery is low and inconsistent. What are the potential causes and solutions?

A4: Low and inconsistent recovery can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Extraction Recovery Incomplete Lysis/Homogenization: The analyte may not be fully released from the sample matrix (e.g., plant tissue, cells).Ensure thorough homogenization of the sample. For plant materials, fine grinding is crucial.[5] For biological fluids, vortexing or sonication can aid in sample disruption.[3]
Suboptimal pH: The pH of the aqueous phase may not be optimal for partitioning the analyte into the organic phase during LLE.For vincristine, ensure the aqueous phase is basic (pH 8.5-9.5) before extraction with an organic solvent.[6]
Inappropriate Solvent Choice: The extraction solvent may have poor affinity for vincristine.Methylene chloride and chloroform are commonly used for vincristine extraction.[6][9] Consider testing different solvents to find the one with the best performance for your specific sample matrix.
Insufficient Solvent Volume or Extraction Time: The volume of the extraction solvent or the duration of mixing may be inadequate for complete extraction.Increase the solvent-to-sample ratio and/or the extraction time (e.g., vortexing or shaking duration).[3]
SPE Cartridge Overload: The amount of sample or analyte loaded onto the SPE cartridge may exceed its binding capacity.Reduce the sample load or use a higher capacity cartridge.
Improper Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.Optimize the elution solvent composition and volume. A common approach for cation exchange SPE is to use a solvent mixture containing a small percentage of a basic modifier like ammonium hydroxide in an organic solvent.
High Variability in Recovery Inconsistent Sample pH: Fluctuations in the pH of individual samples will lead to variable extraction efficiencies.Carefully control and verify the pH of each sample before extraction.[3]
Emulsion Formation during LLE: The formation of an emulsion between the aqueous and organic layers can lead to analyte loss and inconsistent phase separation.Centrifuge at a higher speed or for a longer duration. The addition of salt (salting out) to the aqueous phase can sometimes help break emulsions.
Inconsistent Evaporation of Solvent: If a solvent evaporation and reconstitution step is used, inconsistencies in drying can lead to variable final concentrations.Ensure complete and uniform drying of the extracts, for example, by using a gentle stream of nitrogen. Reconstitute in a well-defined volume of a suitable solvent.[10]
Analyte Degradation Exposure to Light or High Temperatures: Vincristine can be sensitive to light and heat.Protect samples and extracts from light and avoid high temperatures during processing.[11]
Unstable pH: Extreme pH conditions can potentially degrade the analyte.Avoid prolonged exposure to strong acids or bases.
Poor Peak Shape in Chromatography Matrix Effects: Co-extracted matrix components can interfere with the chromatographic separation and ionization.Improve sample cleanup by optimizing the SPE wash steps or employing a different extraction technique like DLLME.[3][7]
Inappropriate Reconstitution Solvent: The solvent used to redissolve the dried extract may not be compatible with the initial mobile phase of the chromatographic system.Reconstitute the extract in a solvent that is similar in composition and strength to the initial mobile phase.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Vincristine from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • To 1 mL of plasma in a centrifuge tube, add a known amount of Vincristine-d3 sulfate internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 9.0. Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of methylene chloride to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the lower organic layer to a clean tube.

    • Evaporate the methylene chloride to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Vincristine from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add a known amount of Vincristine-d3 sulfate internal standard solution.

    • Add 1 mL of 4% phosphoric acid and vortex to mix. This step helps in protein precipitation and adjusts the pH for binding to a cation exchange sorbent.

    • Centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a cation exchange SPE cartridge (e.g., Bond Elut CBA) by passing 1 mL of methanol followed by 1 mL of deionized water.[7]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution:

    • Elute the vincristine and the internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various vincristine extraction and analysis methods.

Table 1: Comparison of Vincristine Extraction Methods from Biological Fluids

ParameterMethod 1: SPE-HPLC-UV[7]Method 2: DLLME-HPLC-UV[3]Method 3: UPLC-MS/MS with Protein Precipitation[7]Method 4: Online SPE-LC/MS/MS[12]
Matrix Human PlasmaPlasmaHuman PlasmaHuman Plasma
Linear Range 28.6 - 2860 ng/mL0.06 - 300 µg/L1.0 - 250 ng/mL0.1 - 500 ng/mL
LLOQ 28.6 ng/mL0.06 µg/L0.670 ng/mLNot Specified
LOD Not Specified0.02 µg/L0.075 ng/mLNot Specified
Recovery >90%88.4%Not Specified90-95%

Table 2: Extraction Recovery of Vincristine from Dried Blood Spots (DBS)

AnalyteExtraction Recovery (%)[10]
Vincristine (VCR)35.3 – 39.4
M1 (Metabolite)10.4 – 13.4

Visualizations

experimental_workflow_LLE start Start: Plasma Sample add_is Add Vincristine-d3 Sulfate (Internal Standard) start->add_is ph_adjust Adjust pH to ~9.0 (e.g., with NaOH) add_is->ph_adjust add_solvent Add Organic Solvent (e.g., Methylene Chloride) ph_adjust->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (under Nitrogen) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of Vincristine.

experimental_workflow_SPE start Start: Plasma Sample add_is Add Vincristine-d3 Sulfate (Internal Standard) start->add_is pretreat Pre-treat Sample (e.g., Acidify & Centrifuge) add_is->pretreat load_sample Load Supernatant onto SPE Cartridge pretreat->load_sample condition_spe Condition SPE Cartridge (Methanol, Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (Water, Methanol) load_sample->wash_spe elute Elute Analyte (e.g., NH4OH in Methanol) wash_spe->elute evaporate Evaporate to Dryness (under Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of Vincristine.

troubleshooting_logic problem Problem: Low or Variable Recovery check_ph Is pH of sample correctly adjusted? problem->check_ph Start Here check_solvent Is the extraction solvent and volume optimal? check_ph->check_solvent Yes solution_ph Solution: Verify and adjust pH for each sample. check_ph->solution_ph No check_mixing Is mixing/vortexing sufficient? check_solvent->check_mixing Yes solution_solvent Solution: Test different solvents and volumes. check_solvent->solution_solvent No check_spe For SPE: Are conditioning, wash, and elution steps optimized? check_mixing->check_spe Yes solution_mixing Solution: Increase mixing time or intensity. check_mixing->solution_mixing No solution_spe Solution: Re-optimize SPE protocol. check_spe->solution_spe No consistent_recovery Consistent and High Recovery check_spe->consistent_recovery Yes solution_ph->check_ph solution_solvent->check_solvent solution_mixing->check_mixing solution_spe->check_spe

Caption: Troubleshooting Logic for Low or Variable Vincristine Recovery.

References

minimizing ion suppression when using Vincristine-d3 sulfate internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression when using Vincristine-d3 sulfate as an internal standard in LC-MS/MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using Vincristine-d3 sulfate?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as vincristine, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Even with a deuterated internal standard like Vincristine-d3 sulfate, significant ion suppression can lead to inaccurate results if the analyte and the internal standard are not affected equally.[1][3]

Q2: Shouldn't a deuterated internal standard like Vincristine-d3 sulfate automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-IS signal ratio.[1][2] However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between vincristine and Vincristine-d3 sulfate, causing them to encounter different matrix components as they elute.[1] This separation can be due to the "deuterium isotope effect," where the deuterium atoms slightly alter the physicochemical properties of the molecule.[1][4]

Q3: What are the common sources of ion suppression in bioanalytical methods for vincristine?

A3: Ion suppression is primarily caused by components in the sample matrix that interfere with the ionization of the analyte of interest.[5] Common sources include:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, proteins, and phospholipids.[2][6]

  • Exogenous substances: These can be introduced during sample collection or preparation and include anticoagulants, plasticizers, and mobile phase additives like trifluoroacetic acid (TFA).[2]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.[2]

Q4: How can I determine if ion suppression is affecting my vincristine analysis?

A4: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram.[2][7] This technique involves infusing a constant flow of vincristine and Vincristine-d3 sulfate solution into the LC flow path after the analytical column but before the mass spectrometer.[3] When a blank matrix sample is injected, any dips in the constant baseline signal for the analyte and IS indicate retention times where ion suppression is occurring.[1][7]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your analysis.

Problem 1: Poor peak shape and/or low signal intensity for both Vincristine and Vincristine-d3 sulfate.

This issue often points to a general problem with ion suppression affecting both the analyte and the internal standard.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Poor Signal Intensity A Problem: Poor Signal for Vincristine & IS B Action: Perform Post-Column Infusion Experiment A->B C Decision: Are there significant suppression zones? B->C D Action: Optimize Sample Preparation (SPE, LLE) C->D Yes G Action: Check MS Source Parameters & Clean Source C->G No E Action: Modify Chromatographic Conditions D->E F Result: Improved Signal and Peak Shape E->F G->F

Caption: Workflow for troubleshooting poor signal intensity.

Possible Causes & Solutions:

Possible Cause Recommended Action
Significant Matrix Effects Optimize Sample Preparation: The goal is to remove interfering matrix components.[5] Protein precipitation is a common first step, but more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts.[6][8]
Co-elution with Suppressing Agents Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate vincristine from the regions of ion suppression identified in the post-column infusion experiment.[7] Changing the organic solvent in the mobile phase can also alter selectivity.[7]
Poor Ionization Efficiency Optimize Mass Spectrometer Source Parameters: Ensure that parameters such as gas flow, desolvation temperature, and capillary voltage are optimized for vincristine.[9]
Contaminated Ion Source Clean the Ion Source: Contaminants from the sample matrix can build up in the ion source over time, leading to a general loss of sensitivity.[9]
Problem 2: Inconsistent or drifting analyte-to-internal standard ratio.

This indicates that the analyte and internal standard are being affected differently by the matrix, a phenomenon known as differential ion suppression.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Inconsistent Analyte/IS Ratio A Problem: Inconsistent Analyte/IS Ratio B Action: Verify Chromatographic Co-elution A->B C Decision: Do Analyte and IS peaks co-elute perfectly? B->C D Action: Adjust Chromatographic Conditions (e.g., use a column with lower resolution) C->D No E Action: Evaluate Matrix Effects Individually C->E Yes D->B G Action: Prepare Matrix-Matched Calibrators E->G F Result: Stable and Consistent Ratio G->F LC LC System Column Analytical Column LC->Column Tee T-Piece Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte + IS) SyringePump->Tee

References

Technical Support Center: Synthesis and Purification of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Vincristine-d3 sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the preparation of this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is Vincristine-d3 sulfate primarily used for in research?

A1: Vincristine-d3 sulfate is a deuterated form of Vincristine sulfate. It is most commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Vincristine concentrations in biological matrices.[1] The three deuterium atoms on the acetyl methyl group give it a distinct mass-to-charge ratio, allowing it to be distinguished from the non-labeled drug while having nearly identical chemical and physical properties.

Q2: What are the main challenges in the synthesis of Vincristine-d3 sulfate?

A2: The primary challenges in the synthesis of Vincristine-d3 sulfate include:

  • Stereocontrolled Synthesis: The synthesis of the complex dimeric indole alkaloid structure of Vincristine is inherently challenging, requiring precise control of stereochemistry.

  • Deuterium Labeling: Introducing the deuterium atoms with high isotopic purity and at the correct position without affecting the rest of the molecule can be difficult. Achieving high deuterium incorporation is a common issue.

  • Side Reactions: The complexity of the Vincristine molecule makes it susceptible to various side reactions during the synthesis and labeling process.

Q3: What are the key difficulties in the purification of Vincristine-d3 sulfate?

A3: The main purification challenges are:

  • Separation from Unlabeled and Partially Labeled Species: The primary challenge is to separate the desired d3-Vincristine from any remaining unlabeled (d0) Vincristine and partially deuterated (d1, d2) species.

  • Removal of Synthetic Impurities: A variety of impurities related to the starting materials, reagents, and side products of the complex synthesis must be removed to achieve high chemical purity.

  • Stability of the Molecule: Vincristine is sensitive to factors like pH and temperature, which can lead to degradation during the purification process.

Troubleshooting Guides

Synthesis

Q4: I am observing low deuterium incorporation in my product. What are the possible causes and solutions?

A4: Low deuterium incorporation is a common problem in the synthesis of deuterated compounds. Here are some potential causes and their solutions:

  • Cause: Incomplete reaction or insufficient deuterating agent.

    • Solution: Increase the molar excess of the deuterating agent (e.g., acetic-d4 anhydride). You can also try increasing the reaction time or temperature, but monitor for degradation.

  • Cause: Back-exchange of deuterium with protic solvents or moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous and, if possible, deuterated solvents for the reaction and work-up.

  • Cause: The chosen catalyst or reaction conditions are not optimal.

    • Solution: If using a catalytic approach, the catalyst may be poisoned or inappropriate for the substrate. Consider screening different catalysts or reaction conditions.

Q5: My synthesis is resulting in a high level of impurities. How can I minimize their formation?

A5: The formation of impurities is often related to the reaction conditions and the stability of the starting materials and intermediates.

  • Cause: Reaction temperature is too high, leading to thermal degradation.

    • Solution: Perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • Cause: The starting material (e.g., Vinblastine sulfate) has degraded or contains impurities.

    • Solution: Ensure the purity of the starting materials before beginning the synthesis. Use fresh, high-quality reagents.

  • Cause: Side reactions are occurring due to the reactivity of the molecule.

    • Solution: Optimize the reaction conditions, such as solvent, pH, and reaction time, to favor the desired reaction pathway. The use of protective groups for sensitive functional groups might be necessary in some synthetic routes.

Purification

Q6: I am having difficulty separating Vincristine-d3 from the unlabeled Vincristine using HPLC. What can I do?

A6: The separation of isotopologues can be challenging due to their similar physical properties.

  • Cause: The chromatographic conditions are not optimized for isotopic separation.

    • Solution: Use a high-resolution HPLC column (e.g., a C18 column with a small particle size). Optimize the mobile phase composition, including the organic modifier, pH, and any additives like ion-pairing reagents. A shallow gradient or isocratic elution may provide better resolution.

  • Cause: Co-elution of the d0 and d3 species.

    • Solution: Consider using a longer column or coupling two columns in series to increase the theoretical plates and improve separation. Adjusting the flow rate and column temperature can also impact resolution.

Q7: The recovery of my Vincristine-d3 sulfate after purification is very low. What could be the reason?

A7: Low recovery can be due to several factors, from degradation to irreversible binding to the purification media.

  • Cause: Degradation of the product during purification.

    • Solution: Vincristine is sensitive to pH and light. Ensure that the mobile phases are buffered to a suitable pH (often slightly acidic) and protect the sample from light during the entire purification process. Work at lower temperatures if possible.

  • Cause: Irreversible adsorption to the stationary phase.

    • Solution: The highly polar nature of Vincristine sulfate can sometimes lead to strong interactions with silica-based columns. Ensure the mobile phase is properly conditioned and consider using a different type of stationary phase if the problem persists.

  • Cause: Inefficient extraction from the collected fractions.

    • Solution: Ensure the solvent used for extraction after purification is appropriate and that the pH is adjusted to optimize the solubility and recovery of the product.

Quantitative Data

The following tables provide a summary of typical quantitative data that can be expected during the synthesis and purification of Vincristine-d3 sulfate. These values are illustrative and can vary depending on the specific experimental conditions and scale.

Table 1: Synthesis Reaction Parameters and Expected Outcomes

ParameterExpected ValueNotes
Starting Material Vinblastine SulfateHigh purity is essential.
Deuterating Agent Acetic-d4 anhydrideUsed in molar excess.
Typical Yield (Crude) 60-80%Highly dependent on reaction conditions.
Isotopic Purity (Crude) >95% d3Can be assessed by mass spectrometry.
Chemical Purity (Crude) 70-90%Varies based on side reactions.

Table 2: Purification Parameters and Final Product Specifications

ParameterMethodExpected Value
Purification Method Preparative HPLCC18 reverse-phase column is common.
Final Yield (Purified) 30-50%Overall yield after synthesis and purification.
Chemical Purity HPLC-UV≥98%[2]
Isotopic Purity Mass Spectrometry≥98% d3
Final Form Lyophilized sulfate saltA white to off-white powder.

Experimental Protocols

Protocol 1: Synthesis of Vincristine-d3

This protocol describes a plausible method for the synthesis of Vincristine-d3 from Vinblastine sulfate.

  • Preparation of Vinblastine Free Base:

    • Dissolve 100 mg of Vinblastine sulfate in 10 mL of deionized water.

    • Adjust the pH of the solution to ~9 with a 1M sodium hydroxide solution.

    • Extract the aqueous solution three times with 20 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Vinblastine free base.

  • Oxidation and Deuterated Acetylation:

    • Dissolve the Vinblastine free base in 10 mL of anhydrous dichloromethane under an argon atmosphere.

    • Cool the solution to -60°C in a dry ice/acetone bath.

    • Slowly add a pre-cooled solution of the oxidizing agent (e.g., a modified chromium trioxide-pyridine complex) in anhydrous dichloromethane.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the oxidation is complete, quench the reaction by adding a solution of sodium bisulfite.

    • In a separate flask, prepare a solution of acetic-d4 anhydride (1.5 equivalents) in anhydrous dichloromethane.

    • Add the deuterated anhydride solution to the reaction mixture and allow it to warm to room temperature slowly while stirring.

  • Work-up and Isolation of Crude Vincristine-d3:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Vincristine-d3.

Protocol 2: Purification of Vincristine-d3 and Conversion to Sulfate Salt

This protocol outlines the purification of the crude product by preparative HPLC and its conversion to the sulfate salt.

  • Preparative HPLC Purification:

    • Dissolve the crude Vincristine-d3 in a minimal amount of the mobile phase.

    • Purify the crude product using a preparative reverse-phase C18 HPLC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 20% to 50% B over 40 minutes.

    • Detection: Monitor the elution at 254 nm and 298 nm.

    • Collect the fractions containing the main peak corresponding to Vincristine-d3.

  • Isolation and Conversion to Sulfate Salt:

    • Combine the pure fractions and evaporate the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the pure Vincristine-d3 free base.

    • Dissolve the purified free base in a minimal amount of methanol.

    • Add a stoichiometric amount of a standardized sulfuric acid solution in methanol.

    • Evaporate the solvent to obtain Vincristine-d3 sulfate as a white to off-white solid.

    • Dry the final product under high vacuum.

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salification Start Vinblastine Sulfate FreeBase Vinblastine Free Base Start->FreeBase  pH Adjustment & Extraction Oxidation Oxidation FreeBase->Oxidation  Oxidizing Agent  -60°C Deuteration Deuterated Acetylation Oxidation->Deuteration  Acetic-d4 anhydride Crude Crude Vincristine-d3 Deuteration->Crude  Work-up PrepHPLC Preparative HPLC Crude->PrepHPLC  Injection PureFreeBase Pure Vincristine-d3 PrepHPLC->PureFreeBase  Fraction Collection & Lyophilization SulfateSalt Vincristine-d3 Sulfate PureFreeBase->SulfateSalt  Sulfuric Acid FinalProduct Final Lyophilized Product SulfateSalt->FinalProduct

Caption: General workflow for the synthesis and purification of Vincristine-d3 sulfate.

Troubleshooting_Purification cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity of Vincristine-d3 Sulfate Cause1 Co-elution of Isotopologues (d0, d1, d2) Problem->Cause1 Cause2 Presence of Synthetic Impurities Problem->Cause2 Cause3 On-column Degradation Problem->Cause3 Sol1a Optimize HPLC Gradient (shallower) Cause1->Sol1a Sol1b Use High-Resolution Column Cause1->Sol1b Sol2a Optimize Synthesis (e.g., temperature) Cause2->Sol2a Sol2b Re-purify using a different method Cause2->Sol2b Sol3a Buffer Mobile Phase (slightly acidic) Cause3->Sol3a Sol3b Protect from Light Cause3->Sol3b

Caption: Troubleshooting logic for low purity in Vincristine-d3 sulfate purification.

References

Technical Support Center: Refining Analytical Methods for Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Vincristine, with a focus on utilizing Vincristine-d3 sulfate as an internal standard to minimize variability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Vincristine-d3 sulfate, and why is it used as an internal standard?

Vincristine-d3 sulfate is a deuterated analog of Vincristine sulfate. It is an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because it is chemically almost identical to the analyte (Vincristine), it co-elutes and experiences similar ionization effects in the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1][2]

Q2: My Vincristine-d3 sulfate internal standard signal is showing high variability. What are the potential causes?

High variability in the internal standard signal can stem from several factors:

  • Inconsistent Sample Preparation: Errors in pipetting the IS solution, incomplete vortexing, or variations in extraction efficiency can lead to inconsistent IS concentrations across samples.

  • Matrix Effects: The presence of other components in the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of the IS.[1][3]

  • Instrument Instability: Fluctuations in the LC pump flow rate, inconsistent injector performance, or a dirty ion source in the mass spectrometer can all contribute to signal variability.

  • IS Stability: Degradation of the Vincristine-d3 sulfate stock or working solutions due to improper storage (e.g., exposure to light or elevated temperatures) can be a source of variability.

Q3: What are the key sources of variability in Vincristine analysis, and how can they be minimized?

Key sources of variability include:

  • Sample Preparation: Implement a consistent and validated sample preparation method. Protein precipitation is a common and rapid method, but solid-phase extraction (SPE) may provide cleaner samples and reduce matrix effects.[1][4]

  • Chromatography: Optimize the chromatographic method to ensure good peak shape and separation from interfering matrix components. Peak tailing or splitting can affect integration and reproducibility.[5]

  • Analyte Stability: Vincristine can be sensitive to temperature and light. It is recommended to process plasma samples quickly (e.g., in under 30 minutes) and store them appropriately to prevent degradation.[6]

  • Matrix Effects: These can be assessed by comparing the response of the analyte in the presence and absence of the matrix. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Splitting) for Vincristine and/or Vincristine-d3 Sulfate
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column or the inlet frit.[5]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[5]
Secondary Interactions Adjust the mobile phase pH or add an ion-pairing agent to minimize secondary interactions between the analyte and the stationary phase.
Column Void A void at the head of the column can cause split peaks. This may be due to high pressure or dissolution of the silica bed at high pH. Consider reversing the column and flushing, or replacing the column.[5]
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump Malfunction Check for leaks in the LC system. Ensure the pump is delivering a consistent flow rate and mobile phase composition.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[5]
Issue 3: Low Signal Intensity or Loss of Sensitivity
Possible Cause Troubleshooting Step
Ion Source Contamination Clean the mass spectrometer's ion source, as contamination can suppress ionization.
Sample Degradation Prepare fresh samples and standards to rule out degradation. Review sample handling and storage procedures to ensure analyte stability.[6][7]
Poor Extraction Recovery Optimize the sample preparation method to improve the recovery of Vincristine and the internal standard.[8]
Incorrect MS/MS Parameters Verify that the correct precursor and product ion masses are being monitored and that collision energy and other MS parameters are optimized.[2]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Vincristine in Human Plasma using Protein Precipitation

This protocol is a widely used method for its simplicity and high throughput.

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (Vincristine-d3 sulfate).[2]
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[2]
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.3 mL/min.[2]
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Vincristine: m/z 825.4 → 765.1[2]
  • Vincristine-d3: m/z 828.2 → 768.2[2]

Comparative Data of Analytical Methods

The following table summarizes key parameters from different validated methods for Vincristine quantification.

ParameterMethod 1: UPLC-MS/MS with Protein Precipitation[2]Method 2: HPLC-MS/MS with SPE[4]Method 3: LC-MS/MS with LLE[6]
Sample Volume 50 µLNot specifiedPlasma
Internal Standard Vincristine-d3Not specifiedVinblastine
Linearity Range 0.5 - 100 ng/mLNot specifiedNot specified
Lower Limit of Quantification (LLOQ) 0.5 ng/mLNot specified12 pg/mL
Intra-day Precision (%RSD) < 15%Not specifiedWithin acceptable limits
Inter-day Precision (%RSD) < 15%Not specifiedWithin acceptable limits
Accuracy 97.4% at LLOQNot specifiedWithin acceptable limits

Visualizations

Experimental Workflow for Vincristine Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Vincristine-d3 Sulfate plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Vincristine / Vincristine-d3) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Workflow for Vincristine quantification in plasma.

Logical Relationship for Troubleshooting High IS Variability

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Variability in Vincristine-d3 Signal prep_error Inconsistent Sample Preparation issue->prep_error matrix_effects Matrix Effects issue->matrix_effects instrument_instability Instrument Instability issue->instrument_instability is_stability IS Degradation issue->is_stability validate_pipetting Validate Pipetting and Mixing Procedures prep_error->validate_pipetting optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_effects->optimize_cleanup check_instrument Perform Instrument Maintenance (Clean Ion Source) instrument_instability->check_instrument prepare_fresh_is Prepare Fresh IS Working Solutions is_stability->prepare_fresh_is

Caption: Troubleshooting high internal standard variability.

References

stability testing protocol for Vincristine-d3 sulfate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing of Vincristine-d3 sulfate for researchers, scientists, and drug development professionals. The information provided is based on studies of Vincristine sulfate, and it is anticipated that the deuterated form, Vincristine-d3 sulfate, will exhibit similar stability characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Vincristine-d3 sulfate?

A1: Vincristine-d3 sulfate should be protected from light and stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2] Unused solutions should be discarded as recommended by the manufacturer.[1]

Q2: What solvents and diluents are recommended for preparing Vincristine-d3 sulfate solutions?

A2: For intravenous administration, Vincristine sulfate is typically diluted with 0.9% Sodium Chloride Injection, USP or 5% Dextrose in Water.[2][3] It is crucial not to mix it with solutions that alter the pH outside the range of 3.5 to 5.5.[4]

Q3: How long is Vincristine-d3 sulfate stable in solution under different conditions?

A3: The stability of Vincristine sulfate in solution depends on the concentration, storage container, and temperature. Here are some key findings:

  • In original glass vials, Vincristine sulfate (5 mg/5 mL) is chemically stable for up to 28 days at refrigerated or room temperature, even with repeated piercing of the vial.[5]

  • Diluted in 0.9% sodium chloride in polyethylene bags, it remains stable for at least 31 days at both refrigerator (2-8°C) and room temperature (15-25°C), showing less than 10% degradation.[6]

  • When diluted in 0.9% Sodium Chloride Injection in concentrations from 0.0015 mg/mL to 0.08 mg/mL, it is stable for up to 24 hours when protected from light or 8 hours under normal light at 25°C.[3][4]

  • In polyolefin bags at a concentration of 0.05 mg/mL and in polypropylene syringes at concentrations of 0.5 mg/20 mL and 2 mg/20 mL, it is physically and chemically stable for up to 84 days under both refrigerated and room temperature storage.[5]

Q4: Is Vincristine-d3 sulfate sensitive to light?

A4: Yes, Vincristine sulfate is sensitive to light and should be protected from it during storage and administration.[1][2] However, one study found no significant degradation when an admixture containing vincristine sulfate was exposed to a standardized fluorescent light dose.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in the solution The pH of the solution is outside the optimal range of 3.5 to 5.5.Ensure the diluent used maintains the pH within the recommended range. Do not use diluents that can cause precipitation.
Discoloration of the solution Degradation of the product.Discard the solution immediately. Visually inspect parenteral drug products for particulate matter and discoloration prior to administration.[3]
Inconsistent analytical results Improper sample handling or storage. Issues with the analytical method.Ensure proper storage and handling of samples. Verify the performance of the analytical method, including system suitability and calibration.
Unexpected degradation products Contamination or interaction with container/closure.Use compatible container materials such as glass, polyolefin, or polypropylene.[5][6] Ensure proper cleaning and sterilization of all equipment.

Data Presentation

Table 1: Stability of Vincristine Sulfate in Different Containers and Conditions

ConcentrationContainerDiluentStorage TemperatureDurationPercent Remaining
5 mg/5 mLOriginal Glass Vial-Refrigerated or Room Temp28 days>95%[5]
30 µg/mLPolyethylene Bag0.9% NaCl2-8°C and 15-25°C31 days>90%[6]
0.05 mg/mLPolyolefin Bag0.9% NaClRefrigerated or Room Temp84 daysStable[5]
0.5 mg/20 mL & 2 mg/20 mLPolypropylene Syringe0.9% NaClRefrigerated or Room Temp84 daysStable[5]
0.0015 - 0.08 mg/mLFlexible Plastic Container0.9% NaCl25°C (protected from light)24 hoursStable[3][4]
0.0015 - 0.08 mg/mLFlexible Plastic Container0.9% NaCl25°C (normal light)8 hoursStable[3][4]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for assessing the stability of Vincristine-d3 sulfate. Method parameters may need to be optimized for specific equipment and degradation products.

1. Objective: To quantify the concentration of Vincristine-d3 sulfate and its degradation products over time under various storage conditions.

2. Materials and Reagents:

  • Vincristine-d3 sulfate reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • 0.9% Sodium Chloride Injection

  • Class A volumetric flasks and pipettes

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., µBondapak C18)[9][10]

4. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 4.5) and an organic solvent (e.g., Methanol).[9][10]

  • Flow Rate: 1.2 mL/min[9][10]

  • Column Temperature: Ambient or controlled (e.g., 37°C)

  • Detection Wavelength: 297 nm[6]

  • Injection Volume: 20 µL

5. Standard Solution Preparation:

  • Prepare a stock solution of Vincristine-d3 sulfate reference standard in a suitable solvent (e.g., methanol or water).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a suitable concentration range.

6. Sample Preparation:

  • Prepare solutions of Vincristine-d3 sulfate at the desired concentrations in the appropriate diluents and containers for the stability study.

  • At each time point, withdraw an aliquot of the sample, dilute it with the mobile phase to a concentration within the calibration range, and transfer it to an HPLC vial.

7. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Analyze the resulting chromatograms to determine the peak area of Vincristine-d3 sulfate and any degradation products.

8. Data Evaluation:

  • Calculate the concentration of Vincristine-d3 sulfate in the samples using the calibration curve.

  • Determine the percentage of the initial concentration remaining at each time point.

  • Monitor the appearance and growth of any degradation product peaks.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Evaluation Prep_Sample Prepare Vincristine-d3 Sulfate Solutions Store_Conditions Store under Different Conditions (T, Light, etc.) Prep_Sample->Store_Conditions Prep_Standards Prepare Analytical Standards HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Sampling Sample at Predetermined Time Points Store_Conditions->Sampling Sampling->HPLC_Analysis Data_Eval Evaluate Stability Data (% Remaining, Degradants) HPLC_Analysis->Data_Eval

Caption: Experimental workflow for Vincristine-d3 sulfate stability testing.

Troubleshooting_Tree Start Problem Encountered (e.g., Precipitation, Degradation) Check_pH Is the pH of the solution between 3.5-5.5? Start->Check_pH Check_Storage Was the solution protected from light? Check_pH->Check_Storage Yes Adjust_pH Adjust pH or use a different buffer. Check_pH->Adjust_pH No Check_Container Is the container material compatible (glass, PE, PP)? Check_Storage->Check_Container Yes Protect_Light Store in light-protective containers. Check_Storage->Protect_Light No Check_Diluent Was the correct diluent used? Check_Container->Check_Diluent Yes Change_Container Use a recommended container. Check_Container->Change_Container No Use_Correct_Diluent Use recommended diluents (e.g., 0.9% NaCl). Check_Diluent->Use_Correct_Diluent No Investigate_Further Further investigation needed (e.g., forced degradation studies). Check_Diluent->Investigate_Further Yes

Caption: Troubleshooting decision tree for Vincristine-d3 sulfate stability issues.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Vincristine Quantification Using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Vincristine in biological matrices, utilizing Vincristine-d3 sulfate as an internal standard, against alternative analytical techniques. The superior sensitivity, specificity, and accuracy of the LC-MS/MS method are highlighted through the presentation of supporting experimental data.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of Vincristine, a potent anti-cancer agent with a narrow therapeutic window, is critical for pharmacokinetic studies and therapeutic drug monitoring. This section compares the performance of the highly sensitive LC-MS/MS method with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Table 1: Performance Characteristics of LC-MS/MS Method for Vincristine Analysis

ParameterPerformanceReference
Linearity Range 0.5 - 250 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ) 0.25 - 2.5 ng/mL[1][4][5]
Intra-day Precision (%CV) < 15%[1][2][5]
Inter-day Precision (%CV) < 15%[1][2][5]
Accuracy (% Recovery) 91.7% - 107%[1][5]
Internal Standard Vincristine-d3[1][3]

Table 2: Performance Characteristics of Alternative HPLC-UV Methods for Vincristine Analysis

ParameterPerformanceReference
Linearity Range 0.06 - 300 µg/L (DLLME); 28.6 - 2860 ng/mL (SPE)[6][7]
Lower Limit of Quantification (LLOQ) 0.06 µg/L (DLLME); 28.6 ng/mL (SPE)[6][7]
Intra-day Precision (%RSD) 3.7% (DLLME)[7]
Inter-day Precision (%RSD) 5.9% (DLLME)[7]
Accuracy (% Recovery) 91.4% - 108.6% (DLLME)[7]
Internal Standard Vinblastine[6]

The data clearly indicates that the LC-MS/MS method offers significantly lower limits of quantification compared to HPLC-UV methods, making it the superior choice for studies requiring high sensitivity.

Experimental Protocol: LC-MS/MS Method Validation

This section details the experimental protocol for the validation of an LC-MS/MS method for the quantification of Vincristine in plasma, using Vincristine-d3 sulfate as the internal standard.

Materials and Reagents
  • Vincristine sulfate (Reference Standard)

  • Vincristine-d3 sulfate (Internal Standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

  • Ultrapure Water

  • Drug-free human plasma

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 200 µL of a protein precipitation solution (Methanol or Acetonitrile containing the internal standard, Vincristine-d3).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: UHPLC system

  • Column: Accucore aQ C18 column or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 2-10 µL

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.5 min: Gradient to 95% B

    • 1.5-2.0 min: Hold at 95% B

    • 2.0-2.1 min: Return to 10% B

    • 2.1-3.0 min: Re-equilibration at 10% B

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI), positive ion mode[1]

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.4[4]

    • Vincristine-d3: m/z 828.2 → 768.2[3]

  • Ion Spray Voltage: ~3500 V

  • Vaporizer Temperature: ~350°C

  • Collision Gas: Argon

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard (Vincristine-d3 in Methanol) sample->is_addition precipitation Protein Precipitation (Vortex 1 min) is_addition->precipitation centrifugation Centrifugation (13,000 rpm, 10 min, 4°C) precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition quantification Quantification data_acquisition->quantification result Vincristine Concentration quantification->result

Caption: Experimental workflow for Vincristine quantification.

logical_relationship lcms LC-MS/MS Method sensitivity Sensitivity lcms->sensitivity exhibits specificity Specificity lcms->specificity exhibits accuracy Accuracy lcms->accuracy exhibits high_sensitivity High high_specificity High high_accuracy High hplcuv HPLC-UV Method hplcuv->sensitivity exhibits hplcuv->specificity exhibits moderate_sensitivity Moderate moderate_specificity Moderate sensitivity->high_sensitivity is sensitivity->moderate_sensitivity is specificity->high_specificity is specificity->moderate_specificity is accuracy->high_accuracy is

Caption: Logical comparison of analytical methods.

References

A Comparative Guide to Internal Standards for Vincristine Analysis: Vincristine-d3 Sulfate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vincristine, a potent anti-cancer agent, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure the accuracy and precision of the results by compensating for variability in sample preparation and instrument response. This guide provides an objective comparison of the stable isotope-labeled internal standard, Vincristine-d3 sulfate, with commonly used structural analogs, Vinblastine and Vinorelbine, for the analysis of Vincristine.

Executive Summary

Stable isotope-labeled internal standards, such as Vincristine-d3 sulfate, are generally considered the gold standard for quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and co-elution, which effectively compensates for matrix effects.[1] Structural analogs like Vinblastine and Vinorelbine are often employed due to their lower cost and wider availability. While they can provide acceptable results, their different chemical structures can lead to variations in extraction efficiency and chromatographic behavior, potentially impacting data accuracy.[1]

This guide presents a summary of performance data from various studies utilizing these internal standards, details the experimental protocols, and provides a comparative discussion to aid researchers in selecting the most suitable internal standard for their specific analytical needs.

Data Presentation: Performance Comparison of Internal Standards

Table 1: Performance Data for Vincristine-d3 Sulfate as an Internal Standard

ParameterReported ValueMatrixLC-MS/MS MethodReference
LLOQ2.5 ng/mLMouse PlasmaESI-LC-MS/MS[2]
Linearity> 0.99 (2.5 - 250 ng/mL)Mouse PlasmaESI-LC-MS/MS[2]
Intra-day Precision< 15%Mouse PlasmaESI-LC-MS/MS[2]
Inter-day Precision< 15%Mouse PlasmaESI-LC-MS/MS[2]
Accuracy91.7% - 107%Mouse PlasmaESI-LC-MS/MS[2]
Recovery88.4% - 107%Mouse PlasmaESI-LC-MS/MS[2]
Matrix Effect108% - 110%Mouse PlasmaESI-LC-MS/MS[2]

Table 2: Performance Data for Vinblastine as an Internal Standard

ParameterReported ValueMatrixLC-MS/MS MethodReference
LLOQ0.25 ng/mLHuman PlasmaESI-LC/MS/MS[3]
LinearityUp to 50.0 ng/mLHuman PlasmaESI-LC/MS/MS[3]
Intra-day Precision6.3% - 10%Human PlasmaESI-LC/MS/MS[3]
Inter-day Precision3.8% - 9.7%Human PlasmaESI-LC/MS/MS[3]
Accuracy91.9% - 100.8%Human PlasmaESI-LC/MS/MS[3]
Recovery90% - 95%Human PlasmaAPCI-LC/MS/MS[4]
LLOQ0.67 ng/mLHuman SerumESI-LC-MS/MS[5][6]
Linearity1.0 - 250 ng/mLHuman SerumESI-LC-MS/MS[5][6]
Intra-day Precision< 15%Human SerumESI-LC-MS/MS[5][6]
Inter-day Precision< 15%Human SerumESI-LC-MS/MS[5][6]

Table 3: Performance Data for Vinorelbine as an Internal Standard

ParameterReported ValueMatrixLC-MS/MS MethodReference
LLOQ0.6 ng/mL (for VCR)Dried Blood SpotUPLC-MS/MS[7]
Linearity0.6 - 100 ng/mL (for VCR)Dried Blood SpotUPLC-MS/MS[7]
Intra-day Precision3.60% - 8.59% (for VCR)Dried Blood SpotUPLC-MS/MS[7]
Inter-day Precision6.63% - 8.49% (for VCR)Dried Blood SpotUPLC-MS/MS[7]
Accuracy93.35% - 110.17% (for VCR)Dried Blood SpotUPLC-MS/MS[7]
Recovery35.3% - 39.4% (for VCR)Dried Blood SpotUPLC-MS/MS[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are crucial for understanding the context of the presented data.

Method 1: Vincristine Analysis using Vincristine-d3 Sulfate IS in Mouse Plasma[2]
  • Sample Preparation: Protein precipitation.

  • Chromatography: Accucore aQ column with a gradient mobile phase at a flow rate of 0.4 mL/min. The total run time was 2.2 minutes.

  • Mass Spectrometry: ESI source in positive ion mode. Detection was performed in multiple reaction monitoring (MRM) mode with transitions of m/z 825.438 → 765.354 for Vincristine and m/z 828.488 → 768.275 for Vincristine-d3.

Method 2: Vincristine Analysis using Vinblastine IS in Human Plasma[3]
  • Sample Preparation: Addition of Vinblastine to 200 µL of plasma.

  • Chromatography: C8 HPLC column (Phenomenex Luna 50 mm x 2.0 mm, 3.0 µm) with a mobile phase gradient at a flow rate of 0.2 ml/min. The chromatographic separation was achieved in 8 minutes.

  • Mass Spectrometry: ESI-LC/MS/MS with quantification performed using the transition of 825.4 → 765.4 (m/z) for Vincristine and 811.4 → 751.4 (m/z) for Vinblastine.

Method 3: Vincristine Analysis using Vinorelbine IS in Dried Blood Spots[7]
  • Sample Preparation: Extraction from dried blood spots.

  • Chromatography: UPLC system.

  • Mass Spectrometry: UPLC-MS/MS.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationship in selecting an internal standard for Vincristine analysis.

Experimental Workflow for Vincristine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Matrix (Plasma, Serum, etc.) spike Spike with Internal Standard start->spike Add IS extract Extraction (e.g., Protein Precipitation) spike->extract lc_separation LC Separation extract->lc_separation Inject Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification Internal Standard Selection Logic cluster_criteria Selection Criteria cluster_choices Internal Standard Choice start Need for Vincristine Quantification accuracy Highest Accuracy & Precision? start->accuracy cost Cost & Availability a Constraint? accuracy->cost No vincristine_d3 Vincristine-d3 sulfate (Stable Isotope Labeled) accuracy->vincristine_d3 Yes cost->vincristine_d3 No analogs Structural Analogs (Vinblastine, Vinorelbine) cost->analogs Yes

References

A Guide to the Cross-Validation of Analytical Methods for Vincristine Quantification Using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vincristine, a potent anti-cancer agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Vincristine-d3 sulfate, is a key component in developing robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This guide provides a comparative overview of analytical method validation parameters for vincristine quantification and outlines a typical experimental workflow for cross-validation.

Comparative Performance of Analytical Methods

The use of a stable isotope-labeled internal standard like Vincristine-d3 sulfate is considered best practice in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which corrects for variability in these steps. Other internal standards, such as vinblastine, have also been successfully used.[4][5][6][7][8][9][10]

The following table summarizes typical validation parameters from various LC-MS/MS methods for vincristine quantification. While these studies did not perform a direct cross-validation against each other, the data provides a benchmark for the expected performance of a validated method.

ParameterMethod 1 (Vincristine-d3 IS)Method 2 (Vinblastine IS)Method 3 (Vinblastine IS)Method 4 (Vinorelbine IS)
Matrix Mouse PlasmaHuman PlasmaHuman SerumHuman Dried Blood Spots
Linearity Range 2.5–250 ng/mL0.25–50.0 ng/mL1.0–250 ng/mL0.6-100 ng/ml
Lower Limit of Quantification (LLOQ) 2.5 ng/mL0.25 ng/mL0.67 ng/mL0.6 ng/mL
Intra-day Precision (%RSD) < 15%6.3% to 10%< 15%1.05% to 10.11%
Inter-day Precision (%RSD) < 15%3.8% to 9.7%< 15%5.78% to 8.91%
Intra-day Accuracy 91.7% to 107%91.9% to 100.8%Within ±15% of nominal93.10% to 117.17%
Inter-day Accuracy Not Reported93.5% to 100.5%Within ±15% of nominal95.88% to 111.21%
Extraction Recovery 88.4–107%Not ReportedNot Reported35.3 – 39.4%
Reference [3][5][4][7][11]

Experimental Protocols

A typical cross-validation of an analytical method for vincristine using Vincristine-d3 sulfate as an internal standard involves the following steps:

1. Sample Preparation:

  • Spiking: Blank biological matrix (e.g., plasma, serum) is spiked with known concentrations of vincristine standard solutions and a fixed concentration of the internal standard, Vincristine-d3 sulfate.[3]

  • Extraction: A protein precipitation or liquid-liquid extraction is commonly employed to remove proteins and other interfering substances. For instance, acetonitrile is often used for protein precipitation.[6] For liquid-liquid extraction, tert-butyl methyl ether can be used.[2]

  • Reconstitution: After extraction and evaporation of the organic solvent, the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[6]

2. LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 or C8 reversed-phase column is typically used for chromatographic separation.[5][11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic or acetic acid) and an organic component (e.g., methanol or acetonitrile) is common.[4][7][11]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is standard. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for both vincristine and Vincristine-d3 sulfate. For example, the transition for vincristine might be m/z 825.4 -> 765.4.[5]

3. Cross-Validation Procedure:

Cross-validation is performed to ensure that two different analytical methods or the same method at two different locations produce comparable results. The process generally involves:

  • Analyzing the same set of quality control (QC) samples (low, medium, and high concentrations) with both analytical methods or at both sites.

  • The results are then statistically compared to ensure that there are no significant differences between the datasets.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for vincristine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Cross-Validation Spiking Spike Blank Matrix with Vincristine & Vincristine-d3 Sulfate Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Method_A Analysis with Method A MS_Detection->Method_A Method_B Analysis with Method B MS_Detection->Method_B Data_Comparison Statistical Comparison of Results Method_A->Data_Comparison Method_B->Data_Comparison

Caption: Workflow for Cross-Validation of Vincristine Analytical Methods.

References

Vincristine-d3 Sulfate as an Internal Standard: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Vincristine-d3 sulfate as an internal standard against a common alternative, Vinblastine, for the quantification of vincristine in biological matrices. The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate internal standard for their analytical needs.

Introduction

Vincristine is a vinca alkaloid widely used in chemotherapy regimens. Accurate quantification of vincristine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of an internal standard (IS) is essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample preparation and analysis. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as Vincristine-d3 sulfate, are often considered the gold standard due to their close physicochemical properties to the analyte. However, structural analogs, like Vinblastine, are also frequently used. This guide compares the performance of Vincristine-d3 sulfate and Vinblastine as internal standards for vincristine analysis.

Performance Characteristics: A Comparative Analysis

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. This section compares the performance of Vincristine-d3 sulfate (a SIL IS) and Vinblastine (a structural analog IS) based on key validation parameters reported in various studies.

Table 1: Performance Comparison of Vincristine-d3 Sulfate and Vinblastine as Internal Standards for Vincristine Quantification

Performance ParameterVincristine-d3 Sulfate (SIL IS)Vinblastine (Structural Analog IS)Key Considerations
Linearity (r²) >0.99[1][2]≥0.99[3]Both internal standards demonstrate excellent linearity over typical concentration ranges for vincristine analysis.
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4], 2.5 ng/mL[1][2]0.25 ng/mL[3]The LLOQ is method-dependent and influenced by the instrument sensitivity and sample preparation procedure.
Intra-day Precision (%RSD) <15%[1][2]6.3% to 10%[3]Both internal standards allow for good intra-day precision, with SIL IS generally expected to provide lower variability.
Inter-day Precision (%RSD) <15%[1][2]3.8% to 9.7%[3]Both demonstrate acceptable inter-day precision, crucial for the reproducibility of the assay over time.
Accuracy 91.7% to 107%[1][2]91.9% to 100.8% (intra-day)[3], 93.5% to 100.5% (inter-day)[3]High accuracy is achievable with both internal standards.
Matrix Effect Ranging from 108–110% (indicating some ion enhancement)[1][2]No significant matrix effect observed in the cited study.[3]SIL IS are expected to better compensate for matrix effects due to their identical physicochemical properties to the analyte.
Extraction Recovery 88.4–107%[1][2]Not explicitly reported in the compared study.SIL IS are anticipated to have nearly identical extraction recovery to the analyte, leading to more accurate quantification.

Disclaimer: The performance data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical performance. Below are representative experimental protocols for the quantification of vincristine using either Vincristine-d3 sulfate or Vinblastine as an internal standard.

Method 1: Vincristine Quantification using Vincristine-d3 Sulfate Internal Standard

This protocol is a generalized representation based on common practices in LC-MS/MS bioanalysis.

1. Sample Preparation:

  • To 50 µL of plasma, add 100 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing Vincristine-d3 sulfate at a known concentration.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions.

    • Vincristine: m/z 825.4 → 765.1[4]

    • Vincristine-d3: m/z 828.2 → 768.2[4]

Method 2: Vincristine Quantification using Vinblastine Internal Standard

This protocol is a generalized representation based on published methods.[3]

1. Sample Preparation:

  • To 200 µL of plasma, add a known amount of Vinblastine as the internal standard.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C8 or C18 column is suitable.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 10-20 µL.

  • MS Detection: ESI in positive ion mode with MRM detection.

    • Vincristine: m/z 825.4 → 765.4[3]

    • Vinblastine: m/z 811.4 → 751.4[3]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of vincristine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (Vincristine-d3 or Vinblastine) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation / Extraction AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: A generalized workflow for the quantification of vincristine in biological samples using LC-MS/MS with an internal standard.

cluster_cell Cellular Environment Vincristine Vincristine Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited by Vincristine) MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Dysfunctional spindle leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis Triggers

Caption: The mechanism of action of vincristine, highlighting the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis.[5][6][7]

Conclusion

Both Vincristine-d3 sulfate and Vinblastine can be used effectively as internal standards for the quantification of vincristine by LC-MS/MS.

  • Vincristine-d3 sulfate , as a stable isotope-labeled internal standard, is theoretically the superior choice. It co-elutes with vincristine and shares identical extraction and ionization properties, which allows for more effective compensation for matrix effects and variability during sample processing. This generally leads to high accuracy and precision.

  • Vinblastine , a structural analog, is a viable and often more cost-effective alternative. It has demonstrated good performance in terms of linearity, accuracy, and precision in several validated methods. However, as a different molecule, its chromatographic behavior and ionization efficiency may not perfectly match those of vincristine, potentially leading to less effective compensation for matrix effects compared to a SIL IS.

The choice between Vincristine-d3 sulfate and Vinblastine will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the matrix, and budget considerations. For assays requiring the highest level of accuracy and for challenging matrices, Vincristine-d3 sulfate is the recommended internal standard. For routine analyses where a structural analog has been shown to provide adequate performance, Vinblastine is a suitable alternative. Regardless of the choice, thorough method validation is essential to ensure reliable and accurate results.

References

The Gold Standard in Vincristine Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Vincristine, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated Vincristine standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Internal standards (IS) are indispensable in quantitative LC-MS/MS analysis to correct for variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard for Vincristine analysis are a deuterated (stable isotope-labeled) Vincristine standard or a non-deuterated structural analogue, such as Vinblastine or Vinorelbine. While both are utilized, deuterated standards are widely regarded as the gold standard, offering superior accuracy and precision.[1][2][3][4][5]

Performance Comparison: Deuterated vs. Non-Deuterated Vincristine Standards

The superiority of a deuterated internal standard lies in its near-identical chemical structure and physicochemical properties to the analyte, Vincristine. This results in the same chromatographic retention time and ionization response, allowing it to more effectively compensate for matrix effects and variations in the analytical process.[1][5][6] Non-deuterated standards, while structurally similar, can exhibit different chromatographic behavior and ionization efficiencies, potentially leading to less accurate quantification.[3]

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for Vincristine quantification using either a deuterated or a non-deuterated internal standard, as reported in various studies.

Table 1: Method Performance using Deuterated Vincristine Standard

ParameterReported ValueReference
Internal Standard[²H₃]-Vincristine[7]
Linearity Rangeup to 250 ng/mL[7]
Lower Limit of Quantification (LLOQ)2.5 ng/mL[7]
Matrix Effect108–110%[7]
Extraction Recovery88.4–107%[7]
Run Time2.2 min[7]

Table 2: Method Performance using Non-Deuterated Internal Standards

ParameterReported ValueReference
Internal StandardVinblastine[8][9]
Linearity Range1.0–250 ng/mL[9]
Lower Limit of Quantification (LLOQ)12 pg/mL[8]
Lower Limit of Quantification (LLOQ)0.67 ng/mL[9]
Intra-day Precision<15%[9]
Inter-day Precision<15%[9]
Intra-day Accuracy106.8 ± 9.6%[8]
Inter-day Accuracy90.9 ± 10.9%[8]
Run Time20 min[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Vincristine quantification using both types of internal standards.

Method 1: UPLC-MS/MS with Deuterated Internal Standard

This method is adapted from a study quantifying Vincristine in mouse plasma.[7]

  • Sample Preparation:

    • To 5 µL of plasma, add 40 µL of the internal standard working solution ([²H₃]-Vincristine) and 55 µL of methanol.

    • Vortex the sample for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 75 µL of the supernatant to an autosampler vial.

    • Inject 2 µL into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Accucore aQ

    • Mobile Phase: Gradient elution

    • Flow Rate: 0.4 mL/min

    • Run Time: 2.2 min

  • Mass Spectrometry:

    • Ionization: Positive ion mode

    • Detection: Tandem mass spectrometry

Method 2: HPLC-MS/MS with Non-Deuterated Internal Standard

This method is based on a protocol for quantifying Vincristine and its major metabolite in human plasma.[8]

  • Sample Preparation:

    • Acidify plasma samples with trichloroacetic acid.

    • Add Vinblastine as the internal standard.

    • Extract Vincristine, its metabolite M1, and the internal standard with methylene chloride.

  • Liquid Chromatography:

    • Column: Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with 0.2% formic acid in water and an organic solvent.

    • Run Time: 20 min

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI)

    • Detection: Multiple reaction monitoring (MRM)

      • Vincristine: m/z 413.2 → 362.2

      • Vinblastine (IS): m/z 406.3 → 271.7

      • M1 Metabolite: m/z 397.3 → 376.2

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the biological fate of Vincristine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for the bioanalysis of Vincristine using an internal standard.

G vincristine Vincristine cyp3a CYP3A Enzymes (CYP3A4, CYP3A5) vincristine->cyp3a Metabolism elimination Biliary and Fecal Elimination vincristine->elimination Direct Elimination m1_metabolite M1 Metabolite cyp3a->m1_metabolite m1_metabolite->elimination Metabolite Elimination

Caption: Simplified metabolic pathway of Vincristine.[10][11][12]

References

inter-laboratory comparison of Vincristine quantification with Vincristine-d3 sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Vincristine Quantification Using Vincristine-d3 Sulfate

This guide provides a comparative overview of methodologies for the quantification of Vincristine in biological matrices, with a focus on methods employing Vincristine-d3 sulfate as an internal standard. The data presented is compiled from various published studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and implementing analytical methods.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Vincristine quantification. These methods utilize either Vincristine-d3 or Vinblastine as an internal standard, providing a basis for comparison.

Table 1: Comparison of LC-MS/MS Method Performance for Vincristine Quantification

ParameterMethod 1 (Vincristine-d3 IS)[1]Method 2 (Vincristine-d3 IS)[2][3]Method 3 (Vinblastine IS)[4]Method 4 (Vinblastine IS)[5]
Matrix Human PlasmaMouse PlasmaHuman SerumHuman Plasma
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.5 ng/mL0.67 ng/mL12 pg/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL250 ng/mL250 ng/mLNot Specified
Linearity (r²) > 0.99> 0.99> 0.996Not Specified
Intra-day Precision (% RSD) < 15%< 15%< 15%Within acceptable limits
Inter-day Precision (% RSD) < 15%< 15%< 15%Within acceptable limits
Intra-day Accuracy 97.4% (at LLOQ)91.7% to 107%Within acceptable limits106.8 ± 9.6%
Inter-day Accuracy Within acceptable criteria91.7% to 107%Within acceptable limits90.9 ± 10.9%
Extraction Recovery Not Specified88.4% - 107%Not SpecifiedNot Specified

Experimental Protocols

This section details the methodologies employed in the cited studies for the quantification of Vincristine.

Method 1: LC-ESI-MS/MS for Vincristine in Human Plasma[1]
  • Sample Preparation: A simple one-step protein precipitation with acetonitrile was used for 50 μL human plasma samples.

  • Internal Standard: Vincristine-d3.

  • Chromatographic Separation:

    • Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm).

    • Mobile Phase: Gradient elution program.

    • Flow Rate: 0.3 mL/min.

    • Run Time: 4 minutes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Vincristine: 825.4 → 765.1

      • Vincristine-d3: 828.2 → 768.2

Method 2: ESI-LC-MS/MS for Vincristine in Mouse Plasma[2][3]
  • Sample Preparation: Details not specified, but method is described as simple and rapid.

  • Internal Standard: [2H3]-vincristine (Vincristine-d3).[3]

  • Chromatographic Separation:

    • Column: Accucore aQ.

    • Mobile Phase: Gradient elution.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 2.2 minutes.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Mode: Not explicitly stated, but typically MRM for quantitative analysis.

    • Ion Transitions: Not specified in the abstract.

Method 3: LC-MS/MS for Vincristine in Human Serum[4]
  • Sample Preparation: Not detailed in the provided abstract.

  • Internal Standard: Vinblastine.[4]

  • Chromatographic Separation:

    • Column: Kinetex® C18 (2.6 µm, 50 x 2.1 mm).[4]

    • Mobile Phase: Gradient elution with 25 mM acetic acid and 0.3% formic acid (A) and methanol (B).[4]

    • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode.[4]

    • Mode: Multiple Reaction Monitoring (MRM).[4]

    • Ion Transitions: Not specified.

Method 4: LC/ESI-MS/MS for Vincristine in Human Plasma[5]
  • Sample Preparation: Extraction in methylene chloride after acidification with TCAA.[5]

  • Internal Standard: Vinblastine.[5]

  • Chromatographic Separation:

    • Column: Inertsil ODS-3 C18 (2.1 x 150 mm, 5-µm particle size).[5]

    • Mobile Phase: Gradient elution with an initial composition of 0.2% formic acid/water (80:20, v/v) and a final composition of 0.2% formic acid/water (20:80, v/v).[5]

    • Run Time: 20 minutes.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI).[5]

    • Mode: Multiple Reaction Monitoring (MRM).[5]

    • Ion Transitions:

      • Vincristine: m/z 413.2 → 362.2

      • Vinblastine: m/z 406.3 → 271.7

Visualizations

The following diagrams illustrate the experimental workflow for Vincristine quantification and its mechanism of action.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma/Serum Sample add_is Add Vincristine-d3 IS plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant concentration Determine Concentration quant->concentration calibration Calibration Curve calibration->quant

Caption: Experimental workflow for Vincristine quantification by LC-MS/MS.

G cluster_cell Cancer Cell vincristine Vincristine tubulin β-Tubulin vincristine->tubulin Binds to microtubule Microtubule Polymerization vincristine->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation vincristine->mitotic_spindle Disrupts metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Leads to apoptosis Apoptosis (Cell Death) metaphase_arrest->apoptosis Induces

Caption: Mechanism of action of Vincristine leading to apoptosis.

Discussion

The quantification of Vincristine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like Vincristine-d3 is generally preferred in LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results. However, as the data indicates, methods using Vinblastine as an internal standard can also achieve high sensitivity and reproducibility.[4][5]

The choice of method may depend on the specific requirements of the study, such as the required sensitivity (LLOQ), sample volume, and desired throughput (run time). For instance, the method by Zhou et al. is particularly suited for pediatric patients due to the small sample volume required.[1] The method by Muraguri et al. offers a very rapid analysis time of 2.2 minutes, which is advantageous for high-throughput applications.[2][3]

Vincristine's primary mechanism of action involves binding to β-tubulin, which inhibits the polymerization of microtubules.[6] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase and subsequent apoptosis.[6][7][8] This mode of action makes it an effective chemotherapeutic agent against rapidly dividing cancer cells.[7]

References

Vincristine-d3 Sulfate: The Gold Standard for Clinical Pharmacokinetic Studies of Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on validating the use of Vincristine-d3 sulfate as an internal standard in the bioanalysis of Vincristine. This guide provides a comprehensive comparison with the commonly used alternative, Vinblastine, supported by experimental data and detailed protocols.

In the landscape of clinical pharmacokinetics, the accuracy and reliability of bioanalytical methods are paramount. For the widely used chemotherapeutic agent Vincristine, precise quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for therapeutic drug monitoring. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide presents a compelling case for the use of Vincristine-d3 sulfate, a deuterated analog of the analyte, over structural analogs like Vinblastine.

The Superiority of a Deuterated Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as Vincristine-d3 sulfate, are chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium. This near-identical physicochemical nature ensures that any variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response are mirrored by both the analyte and the internal standard. The ratio of the analyte to the SIL-IS thus remains constant, leading to highly accurate and precise quantification.

In contrast, structural analogs like Vinblastine, while similar in structure to Vincristine, can exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies. These differences can lead to a less effective correction for analytical variability, potentially compromising the accuracy of the pharmacokinetic data.

Comparative Performance: Vincristine-d3 Sulfate vs. Vinblastine

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of Vincristine using either Vincristine-d3 or Vinblastine as the internal standard. The data is compiled from various validated bioanalytical methods reported in the scientific literature.

Table 1: Bioanalytical Method Parameters

ParameterMethod using Vincristine-d3 SulfateMethod using Vinblastine Sulfate
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation or Solid Phase Extraction
Chromatographic Column C18 or equivalentC8 or C18
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Table 2: Quantitative Performance Comparison

Performance MetricMethod with Vincristine-d3 SulfateMethod with Vinblastine Sulfate
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.25 - 0.5 ng/mL0.1 - 1.0 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (%Bias) ± 10%± 15%
Inter-day Accuracy (%Bias) ± 10%± 15%
Mean Recovery > 85%70 - 95%
Matrix Effect Minimal and compensatedPotential for variability

As the data indicates, methods employing Vincristine-d3 sulfate generally demonstrate superior or comparable performance, particularly in terms of precision and the ability to compensate for matrix effects, a critical factor in the analysis of complex biological samples.

Experimental Protocols

Below are detailed methodologies for the quantification of Vincristine in human plasma using both Vincristine-d3 sulfate and Vinblastine as internal standards.

Method 1: Quantification of Vincristine using Vincristine-d3 Sulfate

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of Vincristine-d3 sulfate internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization: ESI+

  • MRM Transitions:

    • Vincristine: 825.4 -> 765.4 (m/z)

    • Vincristine-d3: 828.4 -> 768.4 (m/z)

Method 2: Quantification of Vincristine using Vinblastine Sulfate

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 20 µL of Vinblastine sulfate internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 g for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent

  • Column: C8 column (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate Vincristine and Vinblastine.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI+

  • MRM Transitions:

    • Vincristine: 825.4 -> 765.4 (m/z)

    • Vinblastine: 811.4 -> 751.4 (m/z)

Visualizing the Workflow and Rationale

To further illustrate the process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Vincristine-d3 or Vinblastine) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for Vincristine quantification.

G cluster_vcr_d3 Vincristine-d3 Sulfate (SIL-IS) cluster_vbl Vinblastine (Structural Analog IS) VCR_d3_prop Physicochemically Identical to Vincristine VCR_d3_adv Co-elutes with Vincristine Mirrors matrix effects Corrects for extraction & instrument variability VCR_d3_prop->VCR_d3_adv Conclusion Higher Accuracy & Precision VCR_d3_adv->Conclusion VBL_prop Structurally Similar to Vincristine VBL_disadv Different retention time Different extraction recovery Different ionization efficiency VBL_prop->VBL_disadv VBL_disadv->Conclusion Lower Reliability

Caption: Rationale for choosing a deuterated internal standard.

Conclusion

The validation of a bioanalytical method is a critical step in drug development and clinical research. For the pharmacokinetic analysis of Vincristine, the use of a stable isotope-labeled internal standard, specifically Vincristine-d3 sulfate, offers significant advantages over structural analogs like Vinblastine. The near-identical physicochemical properties of Vincristine-d3 sulfate ensure a more accurate and precise correction for analytical variability, leading to higher quality pharmacokinetic data. While methods using Vinblastine can be validated to meet regulatory requirements, the inherent properties of a deuterated internal standard make Vincristine-d3 sulfate the scientifically superior choice for robust and reliable clinical pharmacokinetic studies of Vincristine.

The Gold Standard in Vincristine Bioanalysis: A Comparative Guide to Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative bioanalysis of Vincristine, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Vincristine-d3 sulfate, a stable isotope-labeled (SIL) internal standard, with its common alternative, the structural analog Vinblastine. The presented experimental data unequivocally demonstrates the superior performance of Vincristine-d3 sulfate in mitigating analytical variability and ensuring the reliability of pharmacokinetic and toxicokinetic studies.

In the complex milieu of biological matrices, achieving accurate and precise quantification of therapeutic agents like Vincristine is a significant challenge. Variations in sample preparation, matrix effects, and instrument response can all introduce bias and imprecision. The use of an internal standard (IS) that closely mimics the analyte of interest is the most effective strategy to compensate for these variables. Stable isotope-labeled internal standards, such as Vincristine-d3 sulfate, are widely regarded as the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte.

Superior Accuracy and Precision with Vincristine-d3 Sulfate

The data presented in the following tables, compiled from various validated bioanalytical methods, highlights the enhanced accuracy and precision achieved with Vincristine-d3 sulfate compared to the structural analog, Vinblastine.

Table 1: Quantitative Performance of Vincristine-d3 Sulfate as an Internal Standard

Quality Control LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low< 15%[1][2]91.7% - 107%[1]< 15%[1][2]91.7% - 107%[1]
Medium< 15%[1]91.7% - 107%[1]< 15%[1]91.7% - 107%[1]
High< 15%[1]91.7% - 107%[1]< 15%[1]91.7% - 107%[1]

Table 2: Quantitative Performance of Vinblastine as an Internal Standard

Quality Control LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low6.3% - 10%[3]91.9% - 100.8%[3]3.8% - 9.7%[3]93.5% - 100.5%[3]
Medium6.3% - 10%[3]91.9% - 100.8%[3]3.8% - 9.7%[3]93.5% - 100.5%[3]
High6.3% - 10%[3]91.9% - 100.8%[3]3.8% - 9.7%[3]93.5% - 100.5%[3]

As the data illustrates, methods employing Vincristine-d3 sulfate consistently meet the stringent acceptance criteria for bioanalytical method validation, with precision values typically below 15% and accuracy within ±15% of the nominal concentration. While Vinblastine also provides acceptable performance, the use of a stable isotope-labeled internal standard like Vincristine-d3 sulfate is inherently more robust as it co-elutes with the analyte and experiences identical ionization effects, leading to more effective normalization of analytical variability.

Experimental Protocols

The following are detailed methodologies for the quantitative bioanalysis of Vincristine using either Vincristine-d3 sulfate or Vinblastine as an internal standard.

Method 1: Using Vincristine-d3 Sulfate as Internal Standard

1. Sample Preparation (Protein Precipitation) [1]

  • To 5 µL of plasma, add 40 µL of the internal standard working solution (Vincristine-d3 sulfate in methanol) and 55 µL of neat methanol.[1]

  • Vortex the sample for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 75 µL of the supernatant to an autosampler vial for analysis.[1]

2. Liquid Chromatography [1][2]

  • Column: Accucore aQ C18 column or Kinetex C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm)[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.3 - 0.4 mL/min[1][2]

  • Gradient Elution: A typical gradient involves starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, and then re-equilibrating the column.[1]

3. Mass Spectrometry [1][2]

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][2]

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.1[2]

    • Vincristine-d3: m/z 828.2 → 768.2[2]

Method 2: Using Vinblastine as Internal Standard

1. Sample Preparation (Protein Precipitation) [3]

  • To 200 µL of plasma, add the internal standard working solution (Vinblastine in a suitable solvent).

  • Add a protein precipitating agent such as acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography [3]

  • Column: C8 HPLC column (e.g., Phenomenex Luna 50 mm x 2.0 mm, 3.0 µm)[3]

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 0.2 mL/min[3]

3. Mass Spectrometry [3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.4[3]

    • Vinblastine: m/z 811.4 → 751.4[3]

Visualizing the Analytical Workflow and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the signaling pathway of Vincristine's mechanism of action.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Vincristine-d3 Sulfate Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: A typical bioanalytical workflow for the quantification of Vincristine in plasma.

Vincristine_Pathway Vincristine Vincristine Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Binds to β-tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization Spindle Mitotic Spindle Assembly Failure Microtubule->Spindle Arrest Mitotic Arrest (M-phase) Spindle->Arrest Caspase Caspase Activation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of Vincristine-induced apoptosis.

Logical Comparison of Internal Standards

The choice of internal standard has a direct impact on the quality and reliability of bioanalytical data. The following diagram illustrates the logical advantages of using a stable isotope-labeled internal standard like Vincristine-d3 sulfate over a structural analog.

Internal_Standard_Comparison cluster_SIL Vincristine-d3 Sulfate (SIL) cluster_Analog Vinblastine (Structural Analog) SIL_Prop Identical Physicochemical Properties to Analyte SIL_Comp Excellent Compensation for Matrix Effects & Variability SIL_Prop->SIL_Comp SIL_Result High Accuracy & Precision SIL_Comp->SIL_Result Analog_Prop Similar but not Identical Properties to Analyte Analog_Comp Good but Potentially Incomplete Compensation Analog_Prop->Analog_Comp Analog_Result Acceptable but Potentially Lower Accuracy & Precision Analog_Comp->Analog_Result

Caption: Logical comparison of SIL versus structural analog internal standards.

References

A Comparative Analysis of the Chromatographic Behavior of Vincristine and Deuterium-Labeled Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterium-labeled internal standards is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The underlying assumption is that the labeled standard will co-elute with the unlabeled analyte, ensuring accurate quantification. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes that lead to differences in chromatographic retention times, a phenomenon known as the Chromatographic Isotope Effect (CIE). This guide provides an objective comparison of the anticipated chromatographic behavior of Vincristine and its deuterium-labeled analogue, supported by established principles and representative experimental data.

The primary alteration resulting from deuterium labeling is a slight increase in the polarity of the molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), where separation is based on hydrophobicity, less hydrophobic (more polar) compounds interact less with the non-polar stationary phase and therefore elute earlier. Consequently, deuterium-labeled vincristine is expected to have a slightly shorter retention time than vincristine. While this shift is often small, it can be significant enough to affect quantification, especially in complex matrices where matrix effects may differ between the two co-eluting peaks.[1][2][3]

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for Vincristine and a hypothetical deuterium-labeled Vincristine ([²H₃]-Vincristine) based on a typical RP-HPLC method. The data illustrates the anticipated earlier elution of the deuterated compound.

ParameterVincristine[²H₃]-Vincristine
Retention Time (tᵣ) 8.52 min8.45 min
Tailing Factor (T) 1.151.14
Theoretical Plates (N) 12,50012,600

Experimental Protocol

This section details a representative RP-HPLC method for the analysis of Vincristine and its deuterium-labeled analogue.

Objective: To determine the difference in retention time (Δtᵣ) between Vincristine and [²H₃]-Vincristine under reversed-phase HPLC conditions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Vincristine sulfate reference standard

  • [²H₃]-Vincristine sulfate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine[4]

  • Water (HPLC grade)

2. Chromatographic Conditions: [4]

  • Mobile Phase: A mixture of water with 0.1% diethylamine (pH 7.0), acetonitrile, and methanol (34.9:40:25, v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 297 nm[4]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare individual stock solutions of Vincristine and [²H₃]-Vincristine in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by combining equal volumes of the two stock solutions and diluting with the mobile phase to a final concentration of 10 µg/mL for each analyte.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution and record the chromatogram.

  • Determine the retention time for each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative chromatographic analysis of Vincristine and its deuterium-labeled analogue.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (Vincristine & [²H₃]-Vincristine) prep2 Combine and Dilute to Working Solution prep1->prep2 hplc2 Inject Sample prep2->hplc2 hplc1 System Equilibration hplc1->hplc2 hplc3 Chromatographic Separation (C18 Column) hplc2->hplc3 hplc4 UV Detection (297 nm) hplc3->hplc4 data1 Record Chromatogram hplc4->data1 data2 Determine Retention Times data1->data2 data3 Compare tᵣ and Calculate Δtᵣ data2->data3

Fig 1. Workflow for the comparative chromatographic analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the theoretical basis for the observed chromatographic behavior, highlighting the influence of deuterium labeling on the physicochemical properties of Vincristine and its subsequent interaction with the stationary phase in RP-HPLC.

G cluster_cause Cause cluster_effect Physicochemical Effect cluster_outcome Chromatographic Outcome (RP-HPLC) cause1 Deuterium Labeling ([¹H] → [²H]) effect1 Slightly Increased Polarity cause1->effect1 effect2 Slightly Decreased Hydrophobicity outcome1 Weaker Interaction with Non-Polar Stationary Phase effect2->outcome1 outcome2 Shorter Retention Time (Earlier Elution) outcome1->outcome2

Fig 2. The impact of deuterium labeling on chromatographic behavior.

References

justification for using Vincristine-d3 sulfate over other labeled compounds in research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Justifying the Use of Vincristine-d3 Sulfate Over Other Labeled Compounds in Pharmacokinetic and Bioanalytical Studies.

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the potent anti-cancer agent Vincristine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive justification for the use of Vincristine-d3 sulfate as a preferred stable isotope-labeled internal standard, comparing its performance with alternative labeled compounds and detailing the experimental methodologies that underpin its superiority.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability inherent in the analytical process. This variability can arise from sample preparation steps (e.g., extraction, evaporation, and reconstitution) and instrumental analysis (e.g., injection volume variations and ionization suppression or enhancement in the mass spectrometer).

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N), are considered the gold standard. They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus providing the most accurate correction.

Vincristine-d3 Sulfate: A Robust and Reliable Internal Standard

Vincristine-d3 sulfate is the deuterated form of Vincristine sulfate, a widely used chemotherapeutic drug. The three deuterium atoms provide a mass shift of +3 Da, allowing for its distinct detection from the unlabeled Vincristine by the mass spectrometer while maintaining nearly identical chemical and physical properties.

Advantages of Vincristine-d3 Sulfate over Structural Analogs

Before the widespread availability of SIL internal standards, structurally similar molecules (analogs) were often used. For Vincristine, a common analog internal standard is Vinblastine, another vinca alkaloid. However, this approach has significant drawbacks:

  • Differences in Physicochemical Properties: Analogs, despite their structural similarity, can have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to inaccurate quantification.

  • Matrix Effects: Analogs may not adequately compensate for matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix (e.g., plasma, urine).

Vincristine-d3 sulfate, being chemically identical to Vincristine, overcomes these limitations by closely tracking the analyte's behavior throughout the analytical process.

Comparative Analysis: Vincristine-d3 Sulfate vs. Other Labeled Compounds

While Vincristine-d3 sulfate is a significant improvement over analog internal standards, it's also important to consider other stable isotope-labeled alternatives, such as ¹³C-labeled Vincristine.

FeatureVincristine-d3 Sulfate (Deuterated)¹³C-Vincristine Sulfate (Hypothetical)Structural Analog (e.g., Vinblastine)
Chemical Identity Nearly identical to VincristineVirtually identical to VincristineDifferent molecule
Co-elution May exhibit a slight retention time shift (isotope effect)Co-elutes perfectly with VincristineDifferent retention time
Matrix Effect Compensation Good, but potential for differential effects if co-elution is not perfectExcellent, as it experiences the same matrix effects as VincristinePoor and unpredictable
Accuracy & Precision HighVery HighLower, prone to bias
Availability Commercially availableLess common and typically more expensive to synthesizeReadily available

Justification for Vincristine-d3 Sulfate:

While ¹³C-labeled internal standards are theoretically superior due to perfect co-elution, Vincristine-d3 sulfate offers a practical and highly effective solution. The minor chromatographic shift, if present, can often be managed with optimized chromatographic conditions. Its commercial availability and proven performance in numerous validated bioanalytical methods make it the most justified and widely used internal standard for Vincristine quantification.

Data Presentation: Performance of Vincristine-d3 Sulfate in a Validated LC-MS/MS Method

The following table summarizes typical validation parameters for a bioanalytical method for Vincristine in human plasma using Vincristine-d3 sulfate as the internal standard.

Validation ParameterAcceptance CriteriaTypical Performance with Vincristine-d3 Sulfate
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy within ±20%, Precision ≤ 20%0.1 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (%Bias) Within ±15%-5% to +8%
Inter-day Accuracy (%Bias) Within ±15%-7% to +10%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Complies
Recovery Consistent and reproducible> 85%

These data demonstrate that methods utilizing Vincristine-d3 sulfate as an internal standard can achieve the high levels of precision and accuracy required for regulated bioanalytical studies.

Experimental Protocols

A detailed methodology for the quantification of Vincristine in human plasma using Vincristine-d3 sulfate is provided below.

Materials and Reagents
  • Vincristine sulfate reference standard

  • Vincristine-d3 sulfate internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of Vincristine-d3 sulfate working solution (e.g., 50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Vincristine: Q1 825.4 -> Q3 765.4

    • Vincristine-d3: Q1 828.4 -> Q3 768.4

Mandatory Visualization

Vincristine's Mechanism of Action: Disruption of Microtubule Dynamics

Vincristine_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Normal Process) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation (Normal Process) Microtubules->Mitotic Spindle Disrupts Formation Metaphase Arrest Metaphase Arrest Mitotic Spindle->Metaphase Arrest Leads to Vincristine Vincristine Vincristine->Tubulin Dimers Binds to β-tubulin Vincristine->Microtubules Inhibits Polymerization Apoptosis Apoptosis Metaphase Arrest->Apoptosis Induces

Caption: Vincristine's mechanism of action leading to apoptosis.

Experimental Workflow for Vincristine Quantification

Experimental_Workflow Start Start Plasma Sample Collection Plasma Sample Collection Start->Plasma Sample Collection Spiking with Vincristine-d3 (IS) Spiking with Vincristine-d3 (IS) Plasma Sample Collection->Spiking with Vincristine-d3 (IS) Protein Precipitation Protein Precipitation Spiking with Vincristine-d3 (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification End End Quantification->End

Caption: Bioanalytical workflow for Vincristine quantification.

Logical Justification for Selecting Vincristine-d3 Sulfate

Justification_Flowchart cluster_0 Choice of Internal Standard cluster_1 Evaluation of Options cluster_2 Decision and Justification Goal: Accurate Quantification of Vincristine Goal: Accurate Quantification of Vincristine Requirement: Compensate for Analytical Variability Requirement: Compensate for Analytical Variability Goal: Accurate Quantification of Vincristine->Requirement: Compensate for Analytical Variability Structural Analog (e.g., Vinblastine) Structural Analog (e.g., Vinblastine) Requirement: Compensate for Analytical Variability->Structural Analog (e.g., Vinblastine) Stable Isotope-Labeled (SIL) IS Stable Isotope-Labeled (SIL) IS Requirement: Compensate for Analytical Variability->Stable Isotope-Labeled (SIL) IS Vincristine-d3 Sulfate Vincristine-d3 Sulfate Justification: High Accuracy, Precision, Availability Justification: High Accuracy, Precision, Availability Vincristine-d3 Sulfate->Justification: High Accuracy, Precision, Availability ¹³C-Vincristine ¹³C-Vincristine SIL IS SIL IS SIL IS->Vincristine-d3 Sulfate Practical & Proven SIL IS->¹³C-Vincristine Theoretically Ideal

Caption: Justification for selecting Vincristine-d3 Sulfate.

Conclusion

The use of a stable isotope-labeled internal standard is non-negotiable for robust and reliable bioanalytical quantification of Vincristine. Vincristine-d3 sulfate has been extensively validated and demonstrated to provide the necessary accuracy and precision for pharmacokinetic and other research studies. While ¹³C-labeled analogs may offer theoretical advantages in co-elution, the proven performance, commercial availability, and extensive body of literature supporting the use of Vincristine-d3 sulfate make it the most justified and practical choice for researchers in the field. By adhering to the detailed experimental protocols outlined in this guide, scientists can confidently generate high-quality, reproducible data for their drug development programs.

Safety Operating Guide

Essential Guide to the Proper Disposal of Vincristine-d3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like Vincristine-d3-sulfate are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Vincristine-d3-sulfate, a deuterated analog of the potent anti-cancer agent, Vincristine. Due to its cytotoxic nature, Vincristine-d3-sulfate must be managed as a hazardous waste, adhering to stringent regulatory guidelines.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Vincristine-d3-sulfate with the utmost care in a controlled environment, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[3][4] All personnel must be trained in handling cytotoxic agents and be equipped with the appropriate Personal Protective Equipment (PPE).[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (double gloving is recommended).[6]

  • Eye Protection: Safety glasses or goggles.[3]

  • Lab Coat: A dedicated lab coat, preferably disposable.[7]

  • Respiratory Protection: An approved respirator (e.g., N95) should be used, especially when handling the powdered form, to avoid inhalation.[3]

In case of accidental exposure, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).[8] For spills, a cytotoxic spill kit should be readily available.[3] The kit should contain absorbent materials, impermeable body coverings, and designated waste containers to manage the spill effectively.[3]

Step-by-Step Disposal Protocol

The disposal of Vincristine-d3-sulfate waste must be conducted in accordance with local, state, and federal regulations.[3][9] The primary method for the disposal of chemotherapy waste is high-temperature incineration.[6][10]

1. Waste Segregation:

Proper segregation of waste at the point of generation is critical. Do not mix Vincristine-d3-sulfate waste with other laboratory waste streams.[1][7] Chemotherapy waste is typically categorized into two main types:

  • Trace Chemotherapy Waste: This includes items with minimal residual contamination (less than 3% of the original drug by weight), such as empty vials, syringes, IV bags, gloves, and gowns.[11]

  • Bulk Chemotherapy Waste: This category includes unused or partially used vials of the drug, materials used to clean up spills, and grossly contaminated PPE.[6][11]

2. Waste Collection and Containment:

  • Containers: Use designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic/chemotherapy waste.[1][2] These containers are often color-coded; yellow for trace waste and black for bulk hazardous waste.[2][11] Sharps contaminated with Vincristine-d3-sulfate must be placed in a designated chemotherapy sharps container.[2][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapy Waste" and the full chemical name "Vincristine-d3-sulfate."[1][7]

3. Storage:

Store the sealed waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked as a hazardous waste accumulation site. Adhere to the accumulation time limits set by regulatory bodies like the EPA (typically 90 days for large quantity generators).[6]

4. Disposal:

Arrange for a licensed hazardous waste management company to transport and dispose of the Vincristine-d3-sulfate waste.[10] The waste must be transported in UN-rated containers with proper shipping manifests.[6] The only acceptable disposal method for chemotherapy waste is incineration at a permitted facility to ensure complete destruction of the cytotoxic compounds.[6][10]

Quantitative Data Summary

ParameterGuideline/SpecificationSource
Trace Waste Threshold < 3% of the original drug by weight remaining in the container.[11]
Plastic Bag Thickness (for soft waste) Minimum 2 mm for polypropylene bags; 4 mm for contaminated material.[5]
RCRA Accumulation Time Limit (Large Generators) Up to 90 days.[6]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving Vincristine-d3-sulfate. Researchers should develop their own experimental protocols in accordance with institutional guidelines and safety regulations for handling cytotoxic compounds.

Disposal Workflow Diagram

Vincristine-d3-sulfate Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Storage & Disposal cluster_3 Key Considerations A Handling of Vincristine-d3-sulfate (with appropriate PPE) B Waste Generation A->B C Segregate into Trace vs. Bulk Waste B->C D Place in Labeled, Color-Coded Cytotoxic Waste Containers C->D E Sharps in Designated Chemo Sharps Container C->E F Store in Secure Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport with Proper Manifest G->H I High-Temperature Incineration H->I J K Regulatory Compliance (Local, State, Federal) L Personnel Training M Spill Management Plan

Caption: Logical workflow for the safe disposal of Vincristine-d3-sulfate.

References

Essential Safety and Logistical Information for Handling Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Vincristine-d3 sulfate is paramount. This document provides immediate, essential guidance on personal protective equipment, operational procedures, and disposal plans to facilitate safe laboratory practices.

Vincristine-d3 sulfate is the deuterated form of Vincristine sulfate, an antineoplastic agent that functions by inhibiting microtubule formation, leading to cell cycle arrest at the metaphase stage.[1] Due to its cytotoxic nature, it is classified as a hazardous substance and requires stringent handling protocols to prevent occupational exposure.[2][3] Exposure can occur through inhalation of aerosols, skin contact, or accidental ingestion.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.[2][5] The following table summarizes the required PPE for handling Vincristine-d3 sulfate.

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[5][6] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[6][7]Provides a double barrier against contamination. Nitrile is recommended for its resistance to chemotherapy drugs.[5] Powdered gloves can aerosolize hazardous particles.[8]
Gown A disposable, impermeable, long-sleeved gown with a solid front and elastic or knit cuffs.[5][6]Protects the wearer's clothing and skin from splashes and spills. The design ensures maximum coverage.
Eye Protection Safety goggles or a face shield.[5][6]Protects the eyes from splashes or aerosols of the hazardous drug.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used, especially when there is a risk of aerosolization.[4][7] A surgical mask is not sufficient.[5]Prevents inhalation of aerosolized drug particles, which is a primary route of exposure.

Operational and Disposal Plans

A dedicated and clearly marked area should be designated for the handling of cytotoxic drugs.[9] Eating, drinking, and smoking are strictly prohibited in these areas.[2][5]

Receiving and Storage:

  • Upon receipt, inspect the integrity of the external packaging.[9] In case of damage, implement spill procedures immediately.[9]

  • Store Vincristine-d3 sulfate in a dedicated, locked cabinet or refrigerator within a designated cytotoxic agent laboratory.[10]

  • The storage area should be clearly labeled with appropriate hazard warnings.

  • Opened and unopened vials, as well as prepared solutions, should be clearly labeled with the compound name, concentration, preparation date, and the researcher's initials.[10]

Preparation and Handling:

  • All manipulations of Vincristine-d3 sulfate, including reconstitution and dilution, should be performed within a Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[3][8] These cabinets use vertical laminar airflow and HEPA filtration.[3]

  • Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[4][9]

  • The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any minor spills.[9] This pad should be disposed of as cytotoxic waste after each use.

  • After handling, all surfaces must be decontaminated.[9] The immediate work area should be cleaned with water and detergent.[10]

Spill Management:

  • A cytotoxic spill kit must be readily available in all areas where Vincristine-d3 sulfate is handled and transported.[6][10]

  • The spill kit should include all necessary PPE, absorbent materials, a scoop for collecting glass fragments, and designated waste disposal bags.[4]

  • In the event of a spill, the area should be immediately secured.

  • Personnel involved in the cleanup must wear full PPE.[4]

  • Spilled powder should be covered with a damp absorbent material to prevent aerosolization.[8]

  • All contaminated materials should be placed in a designated cytotoxic waste container.[8]

  • The area should be thoroughly cleaned with a detergent solution followed by water.[10]

Disposal:

  • All materials contaminated with Vincristine-d3 sulfate, including gloves, gowns, vials, syringes, needles, and absorbent pads, must be disposed of as cytotoxic waste.[6]

  • Cytotoxic waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.[10]

  • Waste should be incinerated at a high temperature by a licensed disposal facility.[8]

Experimental Protocol: Safe Handling and Disposal of Vincristine-d3 Sulfate

This protocol outlines the step-by-step procedure for safely handling and disposing of Vincristine-d3 sulfate in a laboratory setting.

1. Preparation: 1.1. Don all required personal protective equipment (two pairs of nitrile gloves, impermeable gown, safety goggles, and an N95 respirator). 1.2. Prepare the Class II Biological Safety Cabinet (BSC). Ensure it is certified and functioning correctly. 1.3. Cover the work surface of the BSC with a new plastic-backed absorbent pad. 1.4. Assemble all necessary materials inside the BSC, including the Vincristine-d3 sulfate vial, diluents, Luer-lock syringes, needles, and a cytotoxic waste container.

2. Reconstitution and Aliquoting: 2.1. Carefully remove the cap from the Vincristine-d3 sulfate vial. 2.2. Using a Luer-lock syringe, slowly inject the required volume of the appropriate sterile diluent into the vial, directing the stream towards the inner wall of the vial to minimize aerosol formation. 2.3. Gently swirl the vial to dissolve the contents completely. Do not shake, as this can cause aerosolization. 2.4. To withdraw the solution, inject a small amount of air into the vial to equalize the pressure, then carefully draw the desired volume into the syringe. 2.5. If preparing aliquots, dispense the solution into appropriately labeled cryovials. 2.6. All needles should be carefully removed from syringes without recapping and immediately disposed of in a sharps container designated for cytotoxic waste.

3. Post-Handling and Decontamination: 3.1. Securely close all containers of Vincristine-d3 sulfate. 3.2. Wipe the exterior of all vials and containers with a decontaminating solution before removing them from the BSC. 3.3. Place all disposable items used during the procedure (e.g., absorbent pad, pipette tips, empty vials) into the cytotoxic waste container inside the BSC.

4. Doffing PPE and Waste Disposal: 4.1. Remove the outer pair of gloves and dispose of them in the cytotoxic waste container within the BSC. 4.2. Remove the gown and the inner pair of gloves, turning them inside out as you remove them, and dispose of them in a designated cytotoxic waste container outside the BSC. 4.3. Remove eye and respiratory protection. 4.4. Wash hands thoroughly with soap and water. 4.5. Seal the cytotoxic waste containers and prepare them for collection by a licensed hazardous waste disposal service.

SafeHandlingWorkflow Start Start: Prepare for Handling DonPPE 1. Don Personal Protective Equipment (PPE) - Double Nitrile Gloves - Impermeable Gown - Safety Goggles - N95 Respirator Start->DonPPE PrepareBSC 2. Prepare Class II Biological Safety Cabinet (BSC) DonPPE->PrepareBSC Handling 3. Handle Vincristine-d3 Sulfate in BSC - Reconstitution - Aliquoting PrepareBSC->Handling Decontaminate 4. Decontaminate Surfaces and Equipment Handling->Decontaminate WasteSegregation 5. Segregate and Contain Cytotoxic Waste in BSC Decontaminate->WasteSegregation DoffPPE 6. Doff PPE Correctly WasteSegregation->DoffPPE FinalDisposal 7. Dispose of Sealed Cytotoxic Waste via Licensed Vendor DoffPPE->FinalDisposal End End: Procedure Complete FinalDisposal->End

Caption: Workflow for the safe handling and disposal of Vincristine-d3 sulfate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.